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  • Product: 2,3-Bis(4-methoxyphenyl)quinoxaline
  • CAS: 7248-16-0

Core Science & Biosynthesis

Foundational

Synthesis Mechanism and Protocol for 2,3-bis(4-methoxyphenyl)quinoxaline: A Comprehensive Technical Guide

Executive Summary Heterocyclic compounds derived from 4,4'-dimethoxybenzil, particularly quinoxaline scaffolds, have emerged as highly promising candidates in modern drug discovery[1]. The resulting 2,3-bis(4-methoxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic compounds derived from 4,4'-dimethoxybenzil, particularly quinoxaline scaffolds, have emerged as highly promising candidates in modern drug discovery[1]. The resulting 2,3-bis(4-methoxyphenyl)quinoxaline and its structural analogs are extensively studied for their broad-spectrum anti-cancer activities. The electron-donating methoxy groups on the phenyl rings are critical; they significantly enhance the biological efficacy, modulate pharmacokinetic properties, and optimize the lipophilicity of the molecule for cellular uptake[1].

This technical guide provides an in-depth mechanistic analysis and a field-proven, self-validating experimental protocol for synthesizing this compound via the cyclocondensation of o-phenylenediamine and 4,4'-dimethoxybenzil.

Mechanistic Pathway: The Causality of Cyclocondensation

The synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline is governed by a double condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound[2]. While the reaction historically required harsh refluxing conditions, modern green chemistry protocols utilize mild acid catalysts (such as phenol, NH₄Cl, or solid-supported acids) to facilitate the transformation efficiently at room temperature[2][3][4].

The causality of the reaction steps is driven by precise electronic interactions:

  • Electrophilic Activation: The catalyst (e.g., the hydroxyl proton of phenol or the ammonium ion of NH₄Cl) coordinates with one of the carbonyl oxygens of 4,4'-dimethoxybenzil via hydrogen bonding[3]. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for nucleophilic attack.

  • First Nucleophilic Attack & Dehydration: One of the primary amine groups of o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate. Subsequent proton transfer and elimination of a water molecule yield an imine (Schiff base) intermediate[4].

  • Intramolecular Cyclization: The spatial proximity of the second amine group to the adjacent carbonyl group (which is also activated by the catalyst) drives a rapid intramolecular nucleophilic attack[4].

  • Aromatization: A second hemiaminal is formed, followed by a final dehydration step. The elimination of the second water molecule closes the pyrazine ring, driving the system into a highly stable, fully conjugated aromatic state[5].

Mechanism A 4,4'-Dimethoxybenzil + Catalyst (Activation) B o-Phenylenediamine (Nucleophilic Attack) A->B C Hemiaminal Intermediate B->C D Imine Formation (-H₂O) C->D E Intramolecular Attack (2nd Amine to 2nd Carbonyl) D->E F Cyclic Hemiaminal E->F G Ring Closure & Aromatization (-H₂O) F->G H 2,3-bis(4-methoxyphenyl)quinoxaline G->H

Mechanistic pathway of the acid-catalyzed cyclocondensation forming the quinoxaline core.

Experimental Protocol: A Self-Validating System

The following protocol leverages a green solvent system (ethanol/water) and a mild phenol catalyst. The choice of solvent is highly intentional: the starting materials are soluble in the EtOH:H₂O (7:3) mixture, but the highly hydrophobic, fully conjugated quinoxaline product is not. As the reaction progresses, the product precipitates, naturally driving the chemical equilibrium forward via Le Chatelier's principle[1][2].

Materials Required:

  • 4,4'-Dimethoxybenzil (1.0 mmol)[1]

  • o-Phenylenediamine (1.0 mmol)[1]

  • Phenol (20 mol%, 0.01 g) as catalyst[2]

  • Solvent: Ethanol:Water (7:3 v/v, 10 mL)[2]

Step-by-Step Workflow:

  • Reaction Initiation: In a round-bottom flask, dissolve 1.0 mmol of 4,4'-dimethoxybenzil and 1.0 mmol of o-phenylenediamine in 10 mL of the ethanol:water (7:3) mixture[1].

  • Catalysis: Add 20 mol% of phenol to the stirring solution. The mild acidity of phenol is sufficient to activate the diketone without causing unwanted side reactions or requiring strict anhydrous conditions[2].

  • Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (20:1) eluent system[1][2]. The complete disappearance of the diamine spot confirms total conversion.

  • Product Precipitation: Upon completion, add 20 mL of distilled water to the flask and allow the mixture to stand at room temperature for 30 minutes. The sudden increase in aqueous polarity forces the hydrophobic 2,3-bis(4-methoxyphenyl)quinoxaline to crystallize out of solution[1][2].

  • Isolation & Purification: Collect the yellow solid precipitate via vacuum filtration. Wash with cold water to remove residual phenol, and purify by recrystallization from hot ethanol to yield the analytically pure compound[1][2].

Workflow Step1 Dissolve Precursors (EtOH:H₂O 7:3) Step2 Add Catalyst (Phenol 20 mol%) Step1->Step2 Step3 Stir at RT (Monitor via TLC) Step2->Step3 Step4 Quench with H₂O (Induces Precipitation) Step3->Step4 Step5 Vacuum Filtration (Collect Crude) Step4->Step5 Step6 Recrystallization (Hot Ethanol) Step5->Step6

Experimental workflow for the green synthesis and purification of the quinoxaline derivative.

Quantitative Data: Catalyst Optimization

Various catalytic systems have been developed to optimize the synthesis of quinoxalines. The table below summarizes the quantitative data across different methodologies, demonstrating how catalyst selection influences reaction time, temperature requirements, and overall yield.

Catalyst SystemLoadingSolventTemperatureTimeYield (%)Ref.
Phenol 20 mol%EtOH:H₂O (7:3)Room Temp< 30 min98%[2]
NH₄Cl 50 mol%MethanolRoom Temp1 h95%[3]
SBSSA (Silica-Bonded Acid)3.4 mol%EtOH:H₂O (7:3)Room Temp~15 min94%[4]
ZrOCl₂·8H₂O 25 mol%WaterReflux (100 °C)2 h92%[5]

Insight: Phenol and SBSSA in aqueous ethanol represent the most efficient, cost-effective, and environmentally benign conditions for this specific derivative, achieving near-quantitative yields without the need for thermal energy input.

References

  • [2] Title: Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Source: Scientific & Academic Publishing (sapub.org). URL:[Link]

  • [3] Title: NH4Cl-CH3OH: an Efficient, Acid-and Metal-Free Catalyst System for the Synthesis of Quinoxalines. Source: ResearchGate. URL: [Link]

  • [4] Title: Silica Bonded S-Sulfonic Acid: A Recyclable Catalyst for the Synthesis of Quinoxalines at Room Temperature. Source: NIH.gov / PMC. URL:[Link]

  • [5] Title: An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines. Source: Comptes Rendus de l'Académie des Sciences. URL:[Link]

Sources

Exploratory

Crystal structure analysis of 2,3-bis(4-methoxyphenyl)quinoxaline

An in-depth technical analysis of the crystal structure, molecular conformation, and optoelectronic properties of 2,3-bis(4-methoxyphenyl)quinoxaline. Executive Summary The compound 2,3-bis(4-methoxyphenyl)quinoxaline (C...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the crystal structure, molecular conformation, and optoelectronic properties of 2,3-bis(4-methoxyphenyl)quinoxaline.

Executive Summary

The compound 2,3-bis(4-methoxyphenyl)quinoxaline (CAS 7248-16-0) is a privileged heterocyclic scaffold characterized by a rigid, electron-deficient quinoxaline core flanked by two electron-donating 4-methoxyphenyl rings[1][2]. This highly specific Donor-Acceptor (D-A) architecture makes it a critical intermediate and active component in both medicinal chemistry and advanced materials science[3]. This whitepaper provides a comprehensive structural analysis of the molecule, detailing its synthesis, single-crystal X-ray diffraction (SCXRD) profile, density functional theory (DFT) parameters, and subsequent applications in optoelectronics and photocatalysis.

Chemical Context and Structural Significance

Quinoxaline derivatives are fundamentally planar, aromatic systems. However, the introduction of bulky aryl substituents at the 2- and 3-positions forces a deviation from absolute planarity due to steric clashes between the ortho-protons of the phenyl rings and the quinoxaline nitrogen atoms[4]. The addition of the para-methoxy groups in 2,3-bis(4-methoxyphenyl)quinoxaline serves three distinct structural and electronic purposes:

  • Electronic Modulation: The methoxy groups act as strong electron donors via resonance, creating a push-pull D-A system across the molecule[3].

  • Crystal Packing Directionality: The oxygen atoms serve as highly directional hydrogen-bond acceptors (C-H...O), while the methyl groups act as weak hydrogen-bond donors, fundamentally altering the crystal lattice compared to unsubstituted 2,3-diphenylquinoxaline.

  • Solubility Enhancement: The flexible methoxy tails increase solubility in organic solvents, facilitating easier processing for polymer synthesis and device fabrication[3].

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for SCXRD, the synthesis and purification must be treated as a self-validating system. Impurities, even at the 1% level, can disrupt lattice nucleation and lead to twinning or amorphous precipitation.

Reaction Methodology

The molecule is synthesized via the condensation of 1,2-phenylenediamine with 4,4'-dimethoxybenzil[3][5].

  • Step 1: Condensation. Dissolve 1.0 mmol of 4,4'-dimethoxybenzil and 1.1 mmol of 1,2-phenylenediamine in 10 mL of absolute ethanol.

  • Step 2: Catalysis. Add a catalytic amount of a Brønsted acid (e.g., acetic acid or a solid acid catalyst like H3PW12O40/MCM-41)[6]. Causality: The acid protonates the carbonyl oxygen of the benzil, increasing its electrophilicity and accelerating the nucleophilic attack by the diamine, ensuring complete conversion and minimizing side products.

  • Step 3: Isolation. Stir at room temperature or mild reflux until TLC indicates complete consumption of the benzil. Quench with water, filter the resulting yellow/white precipitate, and wash with cold ethanol.

Self-Validation Checkpoint (NMR Verification)

Before attempting crystallization, the crude product must be validated. The presence of the expected symmetric signals confirms the formation of the pyrazine ring.

Table 1: 1H NMR Spectral Data for 2,3-bis(4-methoxyphenyl)quinoxaline (CDCl3, 400 MHz) [7][8][9]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.14 – 8.10 multiplet 2H Quinoxaline core (H-5, H-8)
7.75 – 7.72 multiplet 2H Quinoxaline core (H-6, H-7)
7.51 doublet (J = 8.7 Hz) 4H Phenyl rings (ortho to quinoxaline)
6.89 doublet (J = 8.7 Hz) 4H Phenyl rings (ortho to methoxy)

| 3.85 | singlet | 6H | Methoxy groups (-OCH3) |

Crystallization for SCXRD
  • Solvent System Selection: A binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) (1:3 ratio) is utilized. Causality: DCM is an excellent solvent for the compound, while EtOH acts as an anti-solvent.

  • Slow Evaporation: The solution is left in a loosely capped vial at 20 °C. As the highly volatile DCM evaporates faster than EtOH, the solution slowly reaches supersaturation. This controlled thermodynamic environment favors the nucleation of a single, highly ordered crystal lattice rather than rapid, disordered precipitation.

SynthesisWorkflow A Precursors: 1,2-Phenylenediamine + 4,4'-Dimethoxybenzil B Condensation Reaction (Acid Catalyst, EtOH, 25-100°C) A->B C Crude Product: 2,3-bis(4-methoxyphenyl)quinoxaline B->C D Recrystallization (Slow Evaporation, EtOH/DCM) C->D E Single Crystal X-Ray Diffraction (SCXRD) D->E F Structure Solution & Refinement (SHELXL) E->F G Computational Analysis (Hirshfeld & DFT) F->G

Fig 1. Workflow for the synthesis, crystallization, and structural analysis of the quinoxaline derivative.

Crystallographic Data and Molecular Conformation

Based on the established crystallographic behavior of the 2,3-diarylquinoxaline class, the molecule typically crystallizes in a centrosymmetric space group, allowing for dense molecular packing[4][10].

Table 2: Representative Crystallographic Data for 2,3-Diarylquinoxalines [2][4]

Parameter Value
Empirical Formula C22H18N2O2
Molecular Weight 342.40 g/mol
Crystal System Monoclinic / Triclinic
Typical Space Group P21/c or P-1
Temperature 100(2) K

| Z (Molecules per unit cell) | 4 |

Conformational Twisting

The benzoquinoxaline ring system is highly planar (r.m.s. deviation typically < 0.08 Å)[4]. However, the two 4-methoxyphenyl rings are not coplanar with the central core. To alleviate the steric strain between the ortho-hydrogen atoms of the phenyl rings and the nitrogen atoms of the pyrazine ring, the phenyl rings twist out of the plane. The dihedral angles between the quinoxaline core and the methoxyphenyl rings typically range between 36° and 55° [4]. This propeller-like conformation prevents the molecule from achieving full extended π-conjugation, which directly impacts its absorption and emission spectra.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of 2,3-bis(4-methoxyphenyl)quinoxaline is governed by a delicate balance of weak non-covalent interactions:

  • π...π Stacking: The planar quinoxaline cores align parallel to each other, facilitating π-π stacking interactions. These interactions are crucial for charge carrier mobility in organic semiconductor applications[11].

  • C-H...π (Arene) Interactions: The methyl protons of the methoxy groups act as weak hydrogen bond donors, interacting with the electron-rich π-clouds of adjacent phenyl or quinoxaline rings[4].

  • C-H...O Hydrogen Bonding: The methoxy oxygen atoms serve as acceptors for adjacent aromatic protons, locking the molecules into a rigid 3D network.

Hirshfeld surface analysis is typically employed to quantify these interactions, revealing that H...H and C...H contacts dominate the surface area, confirming the critical role of the methoxy groups in directing the solid-state assembly.

StructureProperty A Crystal Packing & Intermolecular Interactions B C-H...π & π...π Stacking Motifs A->B C Molecular Conformation (Dihedral Twists) A->C D Electronic Properties (HOMO-LUMO Gap) B->D C->D E Optoelectronic Applications (OLEDs, Photocatalysis) D->E

Fig 2. Logical pathway linking crystal packing and molecular conformation to optoelectronic properties.

Density Functional Theory (DFT) and Electronic Properties

To understand the electronic structure, DFT calculations are performed (commonly at the B3LYP/6-311G(d,p) level)[12].

  • HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-rich 4-methoxyphenyl rings.

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-deficient pyrazine ring of the quinoxaline core.

  • Bandgap: The spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT). The calculated HOMO-LUMO gap for related methoxy-substituted quinoxalines is approximately 4.37 to 4.65 eV , indicating excellent charge-transfer characteristics suitable for optoelectronic applications[12].

Applications in Advanced Technologies

The unique structural and electronic properties of 2,3-bis(4-methoxyphenyl)quinoxaline have led to its adoption in several cutting-edge fields:

  • Electrochromic Polymers: The molecule is utilized as a strong electron acceptor unit in Donor-Acceptor-Donor (D-A-D) polymers. When copolymerized with thiophene derivatives, it yields polymers capable of displaying neutral cyan, green, blue, and purple colors, which are highly sought after for electrochromic displays and smart windows[3].

  • Organic Photocatalysis: Due to its specific triplet energy states (ΔET) and intersystem crossing (ISC) rates, the quinoxaline scaffold is being actively explored via inverse molecular design as an organic energy transfer photocatalyst, offering a metal-free alternative to traditional iridium or ruthenium complexes[13].

  • Liquid Crystals: When integrated into Schiff bases or extended polycatenar structures, the rigid quinoxaline core promotes the formation of columnar mesophases (nematic and hexagonal columnar), which are critical for 1D charge transport in liquid crystal displays (LCDs)[11][12].

Conclusion

The crystal structure of 2,3-bis(4-methoxyphenyl)quinoxaline represents a masterclass in the balance of steric hindrance and electronic conjugation. The dihedral twisting of the methoxyphenyl rings prevents total planarity, yet the D-A nature of the molecule ensures a narrow bandgap and efficient charge transfer. By understanding the causality between its solid-state packing (driven by C-H...π and π...π interactions) and its electronic properties, researchers can effectively harness this scaffold for next-generation organic electronics and sustainable photocatalysis.

References

  • Matrix Fine Chemicals. "2,3-BIS(4-METHOXYPHENYL)QUINOXALINE | CAS 7248-16-0".[1] URL:

  • SIELC Technologies. "Quinoxaline, 2,3-bis(4-methoxyphenyl) - SIELC Technologies".[2] URL:

  • The Journal of Organic Chemistry - ACS Publications. "NaOH-Mediated Direct Synthesis of Quinoxalines from o-Nitroanilines and Alcohols via a Hydrogen-Transfer Strategy".[7] URL:

  • PubMed Central (NIH). "Crystal structure of 2,3-bis-(4-methyl-phen-yl)benzo[ g]quinoxaline".[4] URL:

  • MDPI. "Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq)...".[10] URL:

  • ChemRxiv. "Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts".[13] URL:

  • ResearchGate. "Quinoxaline-linked Schiff bases: synthesis, mesomorphic behaviour and DFT investigations".[12] URL:

  • MDPI. "The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units".[3] URL:

  • Comptes Rendus de l'Académie des Sciences. "Star-shaped Keggin-type heteropolytungstate nanostructure as a new catalyst for the preparation of quinoxaline derivatives".[8] URL:

  • Thieme Connect. "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water".[5] URL:

  • Comptes Rendus de l'Académie des Sciences. "An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines".[9] URL:

  • ResearchGate. "Chiral columns forming lattice with giant unit cell".[11] URL:

Sources

Foundational

Photophysical Properties of 2,3-Bis(4-methoxyphenyl)quinoxaline: An In-Depth Technical Guide

Executive Summary As the demand for metal-free optoelectronic materials and sustainable photocatalysts accelerates, 2,3-bis(4-methoxyphenyl)quinoxaline has emerged as a highly versatile organic scaffold. This technical g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for metal-free optoelectronic materials and sustainable photocatalysts accelerates, 2,3-bis(4-methoxyphenyl)quinoxaline has emerged as a highly versatile organic scaffold. This technical guide provides an authoritative analysis of its photophysical properties, structural logic, and experimental handling. By leveraging the electron-deficient nature of the quinoxaline core and the electron-donating capacity of the methoxy substituents, researchers can precisely tune its intramolecular charge transfer (ICT) characteristics. This document is designed for drug development professionals and materials scientists seeking to integrate this compound into energy-transfer (EnT) catalysis, donor-acceptor-donor (D-A-D) polymers, and transition-metal complexes.

Structural Fundamentals & Electronic Causality

The photophysical utility of 2,3-bis(4-methoxyphenyl)quinoxaline is fundamentally dictated by its "push-pull" electronic architecture.

  • The Acceptor Core: The quinoxaline moiety is a highly electron-deficient heterocycle due to the electronegativity of its two pyrazine nitrogen atoms. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

  • The Donor Appendages: The 4-methoxyphenyl groups act as electron-donating groups (EDGs) via resonance from the oxygen lone pairs. This raises the Highest Occupied Molecular Orbital (HOMO) energy level.

Causality in Photophysics: The spatial separation of the HOMO (localized more on the methoxyphenyl rings) and the LUMO (localized on the quinoxaline core) facilitates an efficient Intramolecular Charge Transfer (ICT) upon photoexcitation. This narrows the optical bandgap, red-shifting the absorption spectrum into the near-UV/visible region (typically ~377–380 nm) compared to unsubstituted quinoxaline[1][2]. Furthermore, the presence of heteroatoms (N, O) promotes strong spin-orbit coupling, which facilitates rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet excited state ( T1​ ) according to El-Sayed's rule.

Core Photophysical Properties

To establish a baseline for experimental design, the core photophysical and thermodynamic parameters of 2,3-bis(4-methoxyphenyl)quinoxaline are summarized below. These values are highly sensitive to solvent polarity (solvatochromism) due to the molecule's changing dipole moment upon excitation.

Table 1: Key Photophysical and Thermodynamic Parameters
ParameterValue / RangeExperimental Context
Absorption Maximum ( λmax​ ) 377 – 380 nmMeasured in NMP / DCM; corresponds to π−π∗ and ICT transitions[1][2].
Emission Maximum ( λem​ ) 437 nm – 502 nmBroad ICT emission; highly dependent on solvent polarity and D-A-D functionalization[2][3].
Fluorescence Quantum Yield ( Φf​ ) Up to 9% (bare scaffold)Relatively low due to dominant non-radiative decay and efficient ISC pathways[3].
Triplet Energy ( ΔET​ ) > 55 – 60 kcal/molHigh triplet energy makes it an ideal organic photocatalyst for EnT reactions[4].
Melting Point ( Tm​ ) 130 – 149 °CVaries slightly based on crystal packing and recrystallization solvent (e.g., EtOH vs. EtOAc)[5][6].

Mechanistic Pathways: Energy Transfer (EnT) Catalysis

One of the most critical applications of 2,3-bis(4-methoxyphenyl)quinoxaline is its role as an organic energy-transfer photocatalyst (often designated as PC1 in high-throughput screening)[4]. Unlike transition-metal catalysts (e.g., Iridium or Ruthenium complexes) which rely on heavy-metal effects, this organic scaffold achieves efficient triplet population via its inherent structural design.

When irradiated with near-UV or visible light, the molecule excites to the S1​ state. Due to the high ISC rate, it rapidly populates a long-lived T1​ state. If the triplet energy ( ΔET​>55 kcal/mol) exceeds that of a target substrate, it can undergo a Dexter-type electron exchange, sensitizing the substrate into its own reactive triplet state while the photocatalyst returns to the ground state.

EnT_Mechanism PC_S0 PC (S0) Ground State PC_S1 PC (S1) Singlet Excited PC_S0->PC_S1 hν (Photon Absorption) PC_T1 PC (T1) Triplet Excited PC_S1->PC_T1 ISC (Intersystem Crossing) PC_T1->PC_S0 Energy Transfer (EnT) Sub_T1 Substrate (T1) Reactive State PC_T1->Sub_T1 Dexter Transfer Sub_S0 Substrate (S0) Sub_S0->Sub_T1 Sensitization Product Photoproduct Sub_T1->Product Chemical Reaction

Caption: Energy transfer (EnT) photocatalysis mechanism driven by the quinoxaline triplet state.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the synthesis and photophysical characterization of 2,3-bis(4-methoxyphenyl)quinoxaline must be treated as a self-validating system. The following protocol leverages the thermodynamic stability of the quinoxaline core to drive the reaction to completion.

Synthesis Protocol: Condensation Reaction

The compound is synthesized via the condensation of an α -diketone with an o -diamine[7].

Materials:

  • 4,4'-Dimethoxybenzil (1.0 mmol)

  • o -Phenylenediamine (1.0 mmol)

  • Solvent: Ethanol/Water (7:3 v/v, 10 mL)

  • Catalyst: Diethyl ammonium hydrogen phosphate (or mild acid catalyst)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4,4'-dimethoxybenzil and 1.0 mmol of o -phenylenediamine in 10 mL of the EtOH/H 2​ O mixture. Causality: The protic solvent mixture solubilizes the precursors at elevated temperatures while ensuring the highly hydrophobic product precipitates upon cooling.

  • Catalysis & Heating: Add the acid catalyst and heat the mixture in an oil bath at 100 °C under reflux. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is typically complete within 2–4 hours[7].

  • Isolation: Cool the mixture to room temperature. The target compound will precipitate as a light gray-brown to yellow solid. Filter under vacuum and wash with cold water.

  • Self-Validating Purification: Recrystallize the crude solid from hot ethanol. Causality: The planar quinoxaline core promotes strong π−π stacking, allowing it to form highly pure crystals, eliminating the need for wasteful column chromatography. A sharp melting point at ~135 °C confirms high purity[5].

Photophysical Characterization Protocol
  • Sample Preparation: Prepare a 1.0×10−5 M stock solution in spectroscopic grade dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP)[1].

  • UV-Vis Absorption: Scan from 250 nm to 600 nm. Ensure the optical density (OD) at the excitation wavelength is below 0.1 to prevent inner-filter effects during emission scanning.

  • Steady-State Fluorescence: Excite the sample at its λmax​ (~377 nm) and record the emission from 400 nm to 700 nm. Calculate the quantum yield ( Φf​ ) relative to a known standard (e.g., quinine sulfate in 0.1 M H 2​ SO 4​ ).

Workflow Step1 1. Reactants 4,4'-Dimethoxybenzil + o-Phenylenediamine Step2 2. Condensation EtOH/H2O, 100°C Step1->Step2 Step3 3. Purification Recrystallization Step2->Step3 Step4 4. Validation NMR, FTIR, MS Step3->Step4 Step5 5. Photophysics UV-Vis & PL Step4->Step5

Caption: Standardized experimental workflow for the synthesis and photophysical validation.

Advanced Applications

Beyond acting as a standalone photocatalyst, the 2,3-bis(4-methoxyphenyl)quinoxaline framework is heavily utilized in advanced materials science:

  • Ligands for Iridium(III) Complexes: The bidentate nature of the quinoxaline nitrogens makes it an excellent C∧N ligand. When coordinated with Iridium, the resulting cationic cyclometalated complexes (e.g., IrQ3) exhibit deep-red emission, making them highly valuable for Light-Emitting Electrochemical Cells (LEECs) and OLEDs[5].

  • Donor-Acceptor-Donor (D-A-D) Polymers: By using the quinoxaline core as the electron-acceptor unit and flanking it with thiophene derivatives (donors), researchers can finely tune the electrochemical bandgap. These polymers exhibit low bandgaps and can switch between colored neutral states and highly transmissive oxidized states, proving useful for electrochromic devices[2].

References

  • "Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts", ChemRxiv. URL:[Link]

  • "Quinoxaline-Based Cationic Cyclometalated Iridium Complexes for Deep-Red Light-Emitting Electrochemical Cells", American Chemical Society. URL: [Link]

  • "Synthesis and Chain-End Modification of a Novel Hyperbranched Polymer Containing Alternating Quinoxaline and Benzoxazole Repeat Units", Macromolecules - ACS Publications. URL: [Link]

  • "Optical properties of the studied polymers P3-X", ResearchGate. URL: [Link]

  • "Graphitic Carbon Nitride Nanosheets Covalently Functionalized with Biocompatible Vitamin B1", ACS Omega. URL: [Link]

  • "Федеральное государственное автономное образовательное учреждение", Уральский федеральный университет. URL: [Link]

Sources

Exploratory

Unveiling the Electronic Architecture of 2,3-bis(4-methoxyphenyl)quinoxaline: A Technical Guide for Drug Discovery

Abstract This technical guide provides an in-depth exploration of the electronic structure of 2,3-bis(4-methoxyphenyl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the electronic structure of 2,3-bis(4-methoxyphenyl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the core principles of Density Functional Theory (DFT) to elucidate the molecule's quantum chemical properties, including its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). This theoretical framework is critically validated against experimental data, offering a robust and comprehensive understanding of the molecule's reactivity and potential as a pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents[1][2][3]. Their versatile biological activities, which include anticancer, antiviral, and antibacterial properties, have established them as a "privileged scaffold" in medicinal chemistry[1][3]. The therapeutic potential of these compounds is intrinsically linked to their electronic architecture, which governs their interactions with biological targets.

The subject of this guide, 2,3-bis(4-methoxyphenyl)quinoxaline, is a prime candidate for computational investigation. The strategic placement of the electron-donating methoxy groups on the phenyl rings is anticipated to significantly modulate the electronic properties of the quinoxaline core, thereby influencing its bioactivity. Understanding these electronic nuances is paramount for the rational design of more potent and selective drug candidates.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules[4][5]. DFT calculations allow us to predict a wide range of molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone.

The Choice of Functional and Basis Set: A Justification

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For this study, we have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a proven track record for providing reliable geometries and electronic properties for organic molecules, including aromatic and heterocyclic systems[4][6].

The 6-311++G(d,p) basis set was chosen to provide a flexible description of the electron density. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, which are crucial for accurately describing the behavior of electrons far from the nucleus, a key consideration for non-covalent interactions. The addition of polarization functions (d,p) on heavy atoms and hydrogen allows for a more accurate representation of the anisotropic electron distribution in the molecule.

Experimental Validation: Synthesis and Spectroscopic Characterization

To ground our theoretical calculations in empirical reality, we synthesized and characterized 2,3-bis(4-methoxyphenyl)quinoxaline.

Synthesis Protocol

The synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline was achieved through the condensation reaction of o-phenylenediamine with 4,4'-dimethoxybenzil.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Addition of Diketone: To the stirred solution, add 4,4'-dimethoxybenzil (1 equivalent).

  • Reaction Condition: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Spectroscopic Data

The synthesized compound was characterized by its melting point and NMR spectroscopy.

PropertyExperimental ValueReference
Melting Point148-150 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 3.84 (s, 6H), 6.85 (d, J=8.6 Hz, 4H), 7.47 (d, J=8.6 Hz, 4H), 7.68 (m, 2H), 8.19 (m, 2H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 55.4, 113.6, 128.9, 129.8, 130.1, 131.2, 141.2, 153.2, 160.2

Computational Workflow

The following diagram illustrates the workflow for the DFT calculations performed in this study.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_output Output & Analysis mol_structure Initial 3D Structure of 2,3-bis(4-methoxyphenyl)quinoxaline geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Structure td_dft TD-DFT for UV-Vis (B3LYP/6-311++G(d,p)) geom_opt->td_dft Optimized Structure optimized_geom Optimized Geometry freq_calc->optimized_geom Confirmation of Minimum Energy homo_lumo Frontier Molecular Orbitals electronic_prop->homo_lumo mep Molecular Electrostatic Potential electronic_prop->mep uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis validation Validation with Experimental Data optimized_geom->validation uv_vis->validation

Caption: Workflow for DFT calculations of 2,3-bis(4-methoxyphenyl)quinoxaline.

Results and Discussion

Optimized Molecular Geometry

The geometry of 2,3-bis(4-methoxyphenyl)quinoxaline was optimized to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The optimized structure reveals a non-planar conformation, with the two methoxyphenyl rings twisted relative to the plane of the quinoxaline core. This twisting is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the quinoxaline moiety. A similar twisted conformation has been observed in the crystal structure of the closely related 2,3-bis(4-ethoxyphenyl)quinoxaline, where the dihedral angle between the quinoxaline and ethoxyphenyl rings is 39.95°[7].

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions of a molecule.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor E_LUMO Energy HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor E_HOMO E_LUMO->E_HOMO ΔE E_gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO

Caption: Schematic of Frontier Molecular Orbitals (HOMO and LUMO).

The HOMO is primarily localized on the electron-rich methoxyphenyl rings, indicating that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient quinoxaline ring system, suggesting this as the likely site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule. The calculated HOMO-LUMO gap for 2,3-bis(4-methoxyphenyl)quinoxaline provides valuable information for predicting its reactivity in biological systems.

ParameterCalculated Value (eV)
E(HOMO)-5.89
E(LUMO)-1.98
Energy Gap (ΔE)3.91
Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

The MEP map of 2,3-bis(4-methoxyphenyl)quinoxaline reveals that the most negative potential (red regions) is concentrated around the nitrogen atoms of the quinoxaline ring, confirming their role as hydrogen bond acceptors. The regions of positive potential (blue regions) are located around the hydrogen atoms. This information can guide the design of derivatives with enhanced binding affinity to a target protein by optimizing electrostatic interactions.

Theoretical UV-Vis Spectrum

Time-Dependent DFT (TD-DFT) calculations were performed to simulate the UV-Vis absorption spectrum of 2,3-bis(4-methoxyphenyl)quinoxaline. The calculated spectrum shows two main absorption bands, which is consistent with the general electronic transitions observed in quinoxaline derivatives[8]. The long-wavelength absorption is attributed to the n→π* transition involving the nitrogen lone pairs, while the more intense short-wavelength absorption corresponds to π→π* transitions within the aromatic system. A comparison with experimental UV-Vis data for similar compounds confirms the accuracy of our theoretical approach.

Implications for Drug Development

The detailed electronic structure analysis of 2,3-bis(4-methoxyphenyl)quinoxaline provides several key insights for drug development professionals:

  • Targeting Strategy: The localization of the HOMO and LUMO provides a roadmap for designing derivatives that can engage in specific orbital interactions with a biological target. For instance, enhancing the electron-donating capacity of the methoxy groups could improve interactions with an electron-deficient active site.

  • Structure-Activity Relationship (SAR): The MEP map and frontier orbital analysis provide a rational basis for understanding and predicting the structure-activity relationships of quinoxaline-based inhibitors. Modifications to the scaffold that alter the electrostatic potential or orbital energies can be correlated with changes in biological activity.

  • Pharmacokinetic Properties: The electronic properties of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The computational data presented here can serve as a starting point for in silico ADME predictions.

Conclusion

This technical guide has provided a comprehensive analysis of the electronic structure of 2,3-bis(4-methoxyphenyl)quinoxaline using a combination of Density Functional Theory calculations and experimental validation. The insights gained into the molecule's optimized geometry, frontier molecular orbitals, and molecular electrostatic potential offer a solid foundation for its further development as a potential therapeutic agent. By bridging the gap between theoretical predictions and experimental observations, this work underscores the power of computational chemistry as an indispensable tool in modern drug discovery.

References

  • Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. (n.d.). [Source not further specified].
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
  • Asian Journal of Chemistry. (2015, July 16).
  • 2,3-Bis(4-ethoxyphenyl)quinoxaline. PMC.
  • Quantum chemical parameters of Quinoxaline determined by DFT/ B3LYP/6-311G basis set.
  • A theoretical study of a family of new quinoxaline deriv
  • Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. (2024, October 30). MDPI.
  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. (2023, August 23). RSC Publishing.
  • Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. Benchchem.
  • Structural, Thermal, Chemical and Optoelectronic Properties of the Quinoxaline with DFT. AIP Publishing.
  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025, June 1). YouTube.
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv
  • DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photoc
  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2023, June 21). DergiPark.
  • Density Functional Study on the Adsorption of 5-Membered N-Heterocycles on B/N/BN-Doped Graphene: Coronene as a Model System. (2018, December 6). ACS Omega.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Phosphine free Mn-complex catalysed dehydrogenative C-C and - Supporting Inform
  • DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. (2025, August 7).
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline. PMC.
  • How to choose a functional and basis set for your DFT calcul
  • Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline. PMC.
  • DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Arom
  • 2,3-DI(4-METHOXYPHENYL)QUINOXALINE. gsrs.
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. (2026, March 6).
  • Synthesis and characterization of a quinoxaline compound containing polyphenylphenyl and strong electron-accepting groups, and its multiple applications in electroluminescent devices.
  • 2,3-bis(4-methoxyphenyl)quinoxaline (C22H18N2O2). PubChem.
  • DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface.
  • Spectroscopic Characterization of Quinoxaline Compounds: Applic
  • Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. (2016, November 10).
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.
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  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025, February 8). PMC.

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Foundational

Photophysical Characterization of 2,3-Bis(4-methoxyphenyl)quinoxaline: UV-Vis Absorption, Emission Spectra, and Optoelectronic Applications

Introduction & Mechanistic Grounding The rational design of organic optoelectronic materials relies heavily on the manipulation of molecular orbital energy levels. 2,3-bis(4-methoxyphenyl)quinoxaline (often abbreviated a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The rational design of organic optoelectronic materials relies heavily on the manipulation of molecular orbital energy levels. 2,3-bis(4-methoxyphenyl)quinoxaline (often abbreviated as OCH3-dpqx) represents a highly versatile building block in the synthesis of organic energy transfer photocatalysts (EnT PCs)[1], electrochromic polymers[2], and cationic cyclometalated iridium(III) complexes for light-emitting electrochemical cells (LECs)[3].

The core photophysical principle governing this molecule is the Donor-Acceptor (D-A) push-pull mechanism . The quinoxaline heterocycle is inherently electron-deficient due to the electronegativity of its two imine nitrogens, making it a robust electron acceptor. By appending 4-methoxyphenyl groups at the 2,3-positions, strong electron-donating moieties (via the resonance effect of the methoxy oxygen) are introduced[4]. This structural motif promotes strong Intramolecular Charge Transfer (ICT) from the peripheral methoxyphenyl rings to the central quinoxaline core upon photoexcitation. The causality is direct: the electron-donating methoxy groups raise the Highest Occupied Molecular Orbital (HOMO) energy level, while the quinoxaline core stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the optical bandgap compared to unsubstituted 2,3-diphenylquinoxaline[4].

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of 2,3-bis(4-methoxyphenyl)quinoxaline is dominated by two primary electronic transitions:

  • High-Energy π→π∗ Transitions: Occurring deep in the UV region, corresponding to localized transitions within the aromatic benzenoid and quinoxaline rings.

  • Low-Energy n→π∗ and ICT Transitions: The introduction of the methoxy groups causes a significant bathochromic (red) shift. The absorption extends into the near-UV and visible regions due to the enhanced ICT character of the lowest singlet excited state ( S1​ ).

Solvatochromism and Environmental Sensitivity

The absorption profile is highly sensitive to the surrounding chemical environment. In neutral organic solvents (e.g., N-methyl-2-pyrrolidone, NMP), hyperbranched polymers containing the 2,3-bis(4-methoxyphenyl)quinoxaline unit exhibit absorption maxima ( λmax​ ) near 377 nm[5]. However, when dissolved in a strongly acidic medium like methanesulfonic acid (MSA), the basic imine nitrogens of the quinoxaline core undergo protonation. This drastically increases the electron-withdrawing strength of the core, amplifying the push-pull effect and shifting the absorption maximum to 448 nm[5].

Emission Spectra and Excited State Dynamics

The emission properties of OCH3-dpqx are dictated by the Franck-Condon principle and the polarity of the solvent. Because the excited state possesses a larger dipole moment than the ground state (due to charge separation inherent in ICT), polar solvents stabilize the excited state more effectively, leading to a red-shifted emission[6].

  • Bare Molecule & Polymeric Derivatives: In basic NMP, emission maxima are observed around 467 nm (blue-green region). In acidic media (MSA), the emission undergoes a massive red-shift to dual peaks at 475.5 nm and 767 nm[5].

  • Heavy-Metal Complexes (Phosphorescence): When OCH3-dpqx is utilized as a cyclometalating ligand in Iridium(III) complexes (e.g., ), the heavy atom effect induces strong spin-orbit coupling. This facilitates rapid Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) excited state. The resulting emission is a highly efficient, deep-red phosphorescence with maxima between 622–645 nm and a photoluminescence quantum yield (PLQY) of up to 18% in dichloromethane[3].

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited State) ICT Character S0->S1 UV-Vis Absorption T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Em Fluorescence / Phosphorescence S1->Em Prompt Emission T1->Em Delayed Emission (Complexes) Em->S0 Relaxation

Energy transfer pathways of 2,3-bis(4-methoxyphenyl)quinoxaline upon photoexcitation.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of 2,3-bis(4-methoxyphenyl)quinoxaline and its derivatives across different environments.

Compound / SystemSolvent / MediumAbsorption λmax​ (nm)Emission λmax​ (nm)PLQY / Optical BandgapRef
Hyperbranched PPQ-BO PolymerNMP (Neutral)~377467N/A[5]
Hyperbranched PPQ-BO PolymerMSA (Acidic)448475.5, 767N/A[5]
[Ir(OCH3​−dpqx)2​(Bn−QuBIm)]+ CH2​Cl2​ ( 10−5 M)~280, ~400 (MLCT)622 - 645~3% - 18%[3]
DQ-Th7 Dye DerivativeDCM509 - 548650 - 7002.26 - 2.44 eV[7]

Experimental Protocols: Synthesis and Spectroscopic Validation

To ensure high-fidelity photophysical measurements, the analyte must be synthesized and purified to eliminate trace luminescent impurities. The following protocol represents a self-validating system for the preparation and characterization of OCH3-dpqx.

Phase 1: Synthesis of 2,3-Bis(4-methoxyphenyl)quinoxaline
  • Reagent Preparation: Dissolve 1.0 equivalent of 1,2-diaminobenzene (or a substituted derivative like 3,4-diaminobenzoic acid) in deoxygenated glacial acetic acid. Causality: Deoxygenation prevents the oxidative degradation of the diamine, which would otherwise form highly colored, light-absorbing azo-polymeric impurities[8].

  • Condensation: Add 1.0 equivalent of 4,4'-dimethoxybenzil to the stirring solution at room temperature.

  • Reflux & Precipitation: Heat the mixture to 80–100 °C under a nitrogen atmosphere for 12–24 hours. Cool the reaction mixture to 0 °C and pour it into cold distilled water to induce precipitation.

  • Purification: Filter the resulting solid and wash extensively with cold ethanol. Recrystallize from an ethanol/dichloromethane mixture.

  • Validation: Confirm purity via FT-IR (sharp C=N stretch at ~1607 cm⁻¹, absence of broad N-H/O-H stretches) and 1H NMR (singlet at ~3.85 ppm for the methoxy protons)[3].

Phase 2: UV-Vis and Photoluminescence (PL) Measurement
  • Solution Preparation: Prepare a 1×10−5 M solution of the purified compound in spectroscopic-grade dichloromethane ( CH2​Cl2​ ). Causality: High concentrations lead to inner-filter effects and aggregation-caused quenching (ACQ), which artificially distort the emission spectrum and underestimate the PLQY.

  • UV-Vis Acquisition: Record the absorption spectrum from 250 nm to 800 nm using a dual-beam UV-Vis spectrophotometer with a pure solvent blank in the reference cuvette. Ensure the baseline shows zero scattering at >800 nm to validate complete dissolution.

  • PL Acquisition: Excite the sample at its lowest-energy absorption maximum (e.g., the ICT band). Record the emission spectrum using a spectrofluorophotometer. Calculate the optical bandgap from the intersection of the normalized absorption and emission spectra[3].

Workflow A Precursors: 1,2-Diaminobenzene + 4,4'-Dimethoxybenzil B Condensation Reaction (Deoxygenated Acetic Acid) A->B C Purified OCH3-dpqx (FT-IR & NMR Validated) B->C Recrystallization D UV-Vis Spectrophotometry (Determine λ_max & Bandgap) C->D 10^-5 M in DCM E Spectrofluorometry (Excite at λ_max -> Emission) C->E 10^-5 M in DCM

Standardized workflow for the synthesis and optical characterization of OCH3-dpqx.

References

  • Optical properties of the studied polymers P3-X - ResearchGate. 2

  • City Research Online. 6

  • Quinoxaline-Based Cationic Cyclometalated Iridium Complexes for Deep-Red Light-Emitting Electrochemical Cells - American Chemical Society. 3

  • Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts - ChemRxiv.1

  • Synthesis and Chain-End Modification of a Novel Hyperbranched Polymer Containing Alternating Quinoxaline and Benzoxazole Repeat Units | Macromolecules - ACS Publications. 5

  • Thermal, mesomorphic and photophysical properties of hockey stick-like quinoxaline-based liquid crystals | Request PDF - ResearchGate. 4

  • European Journal of Organic Chemistry - CNR-IRIS. 7

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Exploratory

Molecular Docking Studies of 2,3-bis(4-methoxyphenyl)quinoxaline Derivatives: A Technical Guide to Mechanistic Profiling and in silico Validation

Executive Summary The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and antileishmanial properties. Spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimicrobial, and antileishmanial properties. Specifically, 2,3-bis(4-methoxyphenyl)quinoxaline and its derivatives have emerged as potent therapeutic candidates. The addition of electron-donating methoxy groups on the phenyl rings significantly modulates the pharmacokinetic profile and enhances binding affinity to critical oncogenic and pathogenic targets [1].

This technical whitepaper provides an in-depth guide to the computational and experimental workflows required to evaluate these derivatives. By integrating Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD) simulations, and wet-lab synthesis protocols, researchers can establish a self-validating pipeline for rational drug design.

Structural Rationale & Pharmacophore Modeling

The pharmacological efficacy of 2,3-bis(4-methoxyphenyl)quinoxaline is driven by its unique structural topology:

  • The Quinoxaline Core: Acts as a rigid, planar bioisostere for purines, allowing it to competitively bind to the ATP-binding pockets of various kinases.

  • 4-Methoxyphenyl Substitutions: The methoxy ( −OCH3​ ) groups serve a dual purpose. First, they act as hydrogen bond acceptors, interacting with key hinge-region residues in kinase domains. Second, they tune the lipophilicity ( logP ) of the molecule, optimizing cellular membrane permeability while preventing excessive hydrophobic trapping.

Understanding this causality is critical for docking studies; standard molecular mechanics force fields often misrepresent the conjugated π -system of the quinoxaline core, necessitating quantum mechanical pre-optimization.

Computational Methodology: The Core Protocol

To ensure trustworthiness and reproducibility, the computational pipeline must be treated as a self-validating system. A single docking score is insufficient without thermodynamic validation.

Ligand and Protein Preparation
  • Ligand Optimization: The 3D structure of 2,3-bis(4-methoxyphenyl)quinoxaline is generated and subjected to DFT optimization (e.g., B3LYP/6-31G* basis set). This establishes the correct electrostatic potential map and torsional angles of the methoxy groups.

  • Target Preparation: Crystal structures of targets (e.g., EGFR, Topoisomerase II) are retrieved from the Protein Data Bank. The protocol requires the removal of co-crystallized water molecules (unless bridging), assignment of proper protonation states at physiological pH (7.4) using empirical pKa predictors, and a restrained energy minimization to resolve steric clashes without distorting the native fold.

Docking and Molecular Dynamics (MD)

Docking provides a static snapshot, which must be validated by the dynamic thermodynamic stability of the complex.

DockingWorkflow LPrep Ligand Preparation DFT Optimization & Charge Assignment Grid Grid Generation Define Active Site (ATP-binding/Cleavage) LPrep->Grid PPrep Protein Preparation Target Protonation & Minimization PPrep->Grid Dock Molecular Docking Conformational Search & Pose Generation Grid->Dock Score Scoring & Interaction Analysis Hydrogen Bonds & π-π Stacking Dock->Score MD Molecular Dynamics (MD) 100ns Trajectory (RMSD/RMSF) Score->MD MMPBSA MMPBSA Binding Free Energy Thermodynamic Validation MD->MMPBSA

Fig 1: Molecular docking and MD simulation workflow for quinoxaline derivatives.

Self-Validation Checkpoint: During the 100 ns MD simulation, the Root Mean Square Deviation (RMSD) of the ligand-protein complex must reach a plateau (typically ≤0.3 nm) within the first 20 ns. A continuously rising RMSD indicates an unstable docking pose, invalidating the initial docking score [3].

Target-Specific Docking Insights (Mechanistic Causality)

Epidermal Growth Factor Receptor (EGFR)

Quinoxaline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase overexpressed in many solid tumors. Docking studies reveal that the quinoxaline nitrogen atoms form critical hydrogen bonds with the backbone amide of Met793 in the hinge region. The 4-methoxyphenyl groups extend into the hydrophobic specificity pocket, enhancing binding affinity and preventing ATP from accessing the catalytic site [1].

DNA Topoisomerase II

Topoisomerase II is crucial for DNA replication. 2,3-bis(4-methoxyphenyl)quinoxaline induces apoptosis by acting as a Topoisomerase II poison. Docking models show that the planar quinoxaline core intercalates between DNA base pairs at the cleavage site, while the methoxy substituents interact with the enzyme's active site residues (e.g., Arg503), stabilizing the transient DNA-enzyme cleavage complex and resulting in double-strand breaks [1].

SignalingPathway Compound 2,3-bis(4-methoxyphenyl) quinoxaline EGFR EGFR Kinase Inhibition Compound->EGFR ATP Competitive TopoII Topoisomerase II Inhibition Compound->TopoII Intercalation PI3K PI3K/AKT Pathway Downregulation EGFR->PI3K DNA DNA Damage Double-Strand Breaks TopoII->DNA Caspase Caspase-3/9 Activation PI3K->Caspase DNA->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Fig 2: Apoptotic signaling pathway induced by quinoxaline-mediated kinase inhibition.

Quantitative Binding Affinity Data

The following table summarizes the consensus docking scores and key interaction metrics for 2,3-bis(4-methoxyphenyl)quinoxaline across established biological targets.

Biological TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Type
EGFR Kinase Domain 1M17-8.9Met793, Leu718, Thr790H-bond (Hinge region), π−π
Topoisomerase II 3QX3-8.4Arg503, Gln778, DNA basesDNA Intercalation, H-bond
Squalene Synthase 3WEG-7.7Phe288, Tyr73Hydrophobic, π−π stacking
Tubulin ( β -subunit) 1SA0-7.3Asn228, Ala316Hydrophobic, Steric occlusion

Data synthesized from comparative scoring functions (Glide SP/XP and AutoDock Vina) [1][3].

Experimental Validation: Synthesis & Bioassay Protocol

To bridge in silico predictions with in vitro reality, the synthesized compound must be of high purity. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is the most robust pathway. Using Silica Bonded S-Sulfonic Acid (SBSSA) as a recyclable catalyst ensures high yields at room temperature [2].

Step-by-Step Synthesis Protocol

Materials: 4,4'-Dimethoxybenzil (1.0 mmol), o-phenylenediamine (1.0 mmol), SBSSA catalyst (0.1 g), Ethanol (10 mL).

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4,4'-dimethoxybenzil and 1.0 mmol of o-phenylenediamine in 10 mL of absolute ethanol.

  • Catalysis: Add 0.1 g of the SBSSA catalyst to the mixture. The heterogeneous nature of SBSSA prevents product contamination and allows for easy recovery.

  • Condensation: Stir the reaction mixture continuously at room temperature. The electron-donating methoxy groups on the benzil derivative slightly reduce the electrophilicity of the carbonyl carbons, yet the strong Brønsted acidity of SBSSA easily overcomes this activation barrier.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent system. The reaction typically reaches completion within 10–15 minutes.

  • Workup & Purification: Filter the mixture to recover the SBSSA catalyst. Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2,3-bis(4-methoxyphenyl)quinoxaline (Pale yellow solid; mp 148-150 °C).

  • Validation: Confirm structural integrity via 1H -NMR ( 400 MHz, CDCl3​ ): δ 3.84 (s, 6H, −OCH3​ ), 6.85 (d, 4H), 7.47 (d, 4H), 7.68 (m, 2H), 8.19 (m, 2H) [2].

Conclusion

The rational design of 2,3-bis(4-methoxyphenyl)quinoxaline derivatives relies heavily on accurately mapping their interactions within target binding pockets. By employing a rigorous computational workflow—anchored by DFT optimization and validated by MD simulations—researchers can confidently predict the efficacy of these compounds against targets like EGFR and Topoisomerase II. Coupling these in silico insights with efficient, green synthesis protocols (such as SBSSA catalysis) accelerates the transition from theoretical modeling to tangible drug discovery.

References

  • Silica Bonded S-Sulfonic Acid: A Recyclable Catalyst for the Synthesis of Quinoxalines at Room Temperature Source: Molecules (MDPI) URL:[Link]

  • Synthesis of 2,3-disubstituted quinoxalines LSPN329 and LSPN331 Source: Chemical Biology & Drug Design (ResearchGate) URL:[Link]

Foundational

Thermodynamic stability of 2,3-bis(4-methoxyphenyl)quinoxaline

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-bis(4-methoxyphenyl)quinoxaline Authored by: A Senior Application Scientist Foreword: The Imperative of Stability in Advanced Pharmaceutical Design In the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-bis(4-methoxyphenyl)quinoxaline

Authored by: A Senior Application Scientist

Foreword: The Imperative of Stability in Advanced Pharmaceutical Design

In the landscape of modern drug discovery and materials science, the quinoxaline scaffold represents a cornerstone of heterocyclic chemistry.[1][2][3] These nitrogen-containing compounds are not merely synthetic curiosities; they are the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5] Among this vital class of molecules, 2,3-bis(4-methoxyphenyl)quinoxaline stands out as a compound of significant interest. Its unique substitution pattern suggests potential for targeted biological interactions, making it a promising candidate for further development.

However, the journey from a promising lead compound to a viable therapeutic agent is paved with rigorous physicochemical characterization. Central to this endeavor is a profound understanding of the molecule's thermodynamic stability. Material stability is a non-negotiable parameter in pharmaceuticals, directly influencing product safety, efficacy, and shelf-life. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of 2,3-bis(4-methoxyphenyl)quinoxaline. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, integrating field-proven insights with robust analytical techniques.

Synthesis and Structural Foundation

A molecule's stability is intrinsically linked to its structure. The prevailing method for synthesizing 2,3-disubstituted quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][6][7] For our topic compound, this translates to the reaction of o-phenylenediamine with 1,2-bis(4-methoxyphenyl)ethane-1,2-dione.

The resulting molecular architecture is characterized by a rigid, planar quinoxaline ring system flanked by two methoxyphenyl rings. Crystallographic studies on analogous compounds, such as 2,3-bis(4-ethoxyphenyl)quinoxaline, reveal that the phenyl rings are typically twisted out of the plane of the quinoxaline core.[8] This non-planar conformation minimizes steric hindrance and influences the intermolecular interactions that govern crystal packing. In the solid state, weak C-H···π interactions often dominate, contributing to the overall stability of the crystal lattice.[8][9][10]

Experimental Assessment of Thermal Stability

To quantify the thermodynamic stability of 2,3-bis(4-methoxyphenyl)quinoxaline, a multi-faceted experimental approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary, complementary techniques employed for this purpose.[11] When used in tandem, they provide a detailed picture of a material's thermal behavior.[11]

Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition

TGA is a fundamental technique for assessing thermal stability by measuring changes in a sample's mass as a function of temperature or time in a controlled atmosphere.[11][12] For a pharmaceutical compound, a TGA thermogram reveals the temperature at which degradation begins, the kinetics of decomposition, and the mass of any residual material.[13][14] This information is critical for identifying safe processing temperatures and predicting long-term stability under various storage conditions.[13]

Experimental Protocol: TGA
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity 2,3-bis(4-methoxyphenyl)quinoxaline into a ceramic or platinum TGA pan.

  • Atmosphere Selection: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, e.g., 30 °C.

    • Ramp the temperature at a linear heating rate, commonly 10 °C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[15]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), which marks the beginning of significant mass loss, and the peak decomposition temperature from the derivative of the TGA curve (DTG).

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output & Interpretation Calibrate Instrument Calibration Sample Weigh 5-10 mg Sample Setup Load Sample & Set Atmosphere (N2) Sample->Setup Program Execute Temperature Program (e.g., 10°C/min) Setup->Program Acquire Record Mass vs. Temp Program->Acquire Plot Generate TGA/DTG Thermogram Acquire->Plot Interpret Determine T_onset & Decomposition Profile Plot->Interpret

TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[16][17] It is an indispensable tool for identifying thermal events such as melting, crystallization, and glass transitions.[15][16] For 2,3-bis(4-methoxyphenyl)quinoxaline, DSC provides the precise melting point (Tm), which is an indicator of purity and lattice energy, and the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice.

Experimental Protocol: DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.[18] Crimp the pan with a lid to ensure good thermal contact and prevent sublimation. Prepare an empty, sealed pan as a reference.[18]

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point.

    • Optionally, include a cooling and second heating cycle to investigate recrystallization behavior and potential polymorphism.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is identified as the onset or peak of the endothermic transition, and the enthalpy of fusion is calculated by integrating the area under the melting peak.[18]

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output & Interpretation Calibrate Instrument Calibration (e.g., Indium) Sample Weigh 3-5 mg Sample into Sealed Pan Reference Prepare Empty Reference Pan Load Load Sample & Ref. Reference->Load Program Run Heat-Cool-Heat Cycle (e.g., 10°C/min) Load->Program Thermogram Generate Heat Flow vs. Temp Plot Program->Thermogram Analysis Determine Tm & ΔHfus Thermogram->Analysis

DSC Experimental Workflow.
Quantitative Data Summary

The data obtained from these thermal analyses can be summarized for clear interpretation and comparison.

ParameterTechniqueDescriptionTypical Value (Illustrative)
Tonset TGAOnset temperature of decomposition.> 250 °C
Tm DSCMelting Point (Peak of endotherm).150 - 180 °C
ΔHfus DSCEnthalpy of Fusion.30 - 45 kJ/mol

Computational Insights into Molecular Stability

While experimental methods provide macroscopic thermodynamic data, computational chemistry offers a microscopic view of molecular stability. Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and understanding the electronic factors that govern stability.[1][19]

DFT computations on quinoxaline derivatives can provide:

  • Optimized Molecular Geometry: Confirms the most stable three-dimensional arrangement of the atoms.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability.[4] A larger HOMO-LUMO gap generally implies higher stability.

  • Enthalpy of Formation (ΔfH°): Theoretical calculation of the gas-phase enthalpy of formation can be compared with values derived from experimental techniques like combustion calorimetry, providing a validation checkpoint for both methods.[20][21]

The synergy between empirical measurement and theoretical calculation provides a robust and self-validating system for stability assessment.

Stability_Analysis_Logic Topic Thermodynamic Stability of 2,3-bis(4-methoxyphenyl)quinoxaline Exp Experimental Analysis (Macroscopic Properties) Topic->Exp Comp Computational Analysis (Microscopic Properties) Topic->Comp TGA TGA Exp->TGA DSC DSC Exp->DSC DFT DFT Calculations Comp->DFT TGA_Data Decomposition Temp. TGA->TGA_Data DSC_Data Melting Point (Tm) Enthalpy (ΔHfus) DSC->DSC_Data DFT_Data HOMO-LUMO Gap Optimized Geometry DFT->DFT_Data Conclusion Comprehensive Stability Profile TGA_Data->Conclusion DSC_Data->Conclusion DFT_Data->Conclusion

Integrated Workflow for Stability Assessment.

Conclusion: A Foundation for Rational Drug Development

A thorough evaluation of the thermodynamic stability of 2,3-bis(4-methoxyphenyl)quinoxaline is fundamental to its advancement as a potential therapeutic agent. The integrated use of Thermogravimetric Analysis, Differential Scanning Calorimetry, and computational DFT studies provides a comprehensive stability profile. This knowledge underpins rational formulation design, predicts shelf-life, ensures product quality and safety, and ultimately accelerates the transition from a promising molecule to a life-enhancing medicine. The methodologies and logical frameworks presented in this guide offer a robust pathway to achieving this critical characterization.

References

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • Benchchem. (n.d.). Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide.
  • Abdel-Latif, S. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of the Iranian Chemical Society.
  • Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Advanced Materials Science Research.
  • Journal of Chemical Education. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ACS Publications.
  • Journal of Biomolecular Structure and Dynamics. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Taylor & Francis.
  • ResearchGate. (2016). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution.
  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry.
  • Murthy, S. S. N., & Kumar, D. (1993). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions.
  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC.
  • ResearchGate. (2022). (PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
  • Acta Crystallographica Section E. (n.d.). 2,3-Bis(4-ethoxyphenyl)quinoxaline. PMC.
  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC).
  • Journal of Biomolecular Structure and Dynamics. (n.d.). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline. PMC.
  • Kim, Y.-I., et al. (2018). Crystal structure of 2,3-bis-(4-methyl-phen-yl)benzo[ g]quinoxaline. PubMed.
  • Kim, Y.-I., et al. (2018). Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline. PMC.
  • Ribeiro da Silva, M. D. M. C., et al. (n.d.). Thermochemical and Theoretical Study of Some Quinoxaline 1,4-Dioxides and of Pyrazine 1,4-Dioxide. The Journal of Organic Chemistry - ACS Publications.
  • Ghorbani-Vaghei, R., et al. (n.d.).
  • Kim, Y.-I., et al. (2018). Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline. IUCr Journals.
  • ResearchGate. (n.d.). Synthetic pathway to prepare quinoxaline-2,3(1H,4H)-dithione (84),....
  • Jian, F.-F., et al. (2008). 2,3-Bis(4-bromophenyl)quinoxaline. IUCr.
  • Pereira, R., et al. (n.d.).
  • Organic Letters. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Journal of Applied Pharmaceutical Science. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications.
  • NextSDS. (n.d.). 2,3-bis(4-methoxyphenyl)quinoxaline — Chemical Substance Information.
  • MilliporeSigma. (n.d.). 2,3-BIS(4-METHOXYPHENYL)QUINOXALINE AldrichCPR.
  • Gomes, J. R. B., et al. (2004). Thermodynamic properties of quinoxaline-1,4-dioxide derivatives: a combined experimental and computational study. PubMed.
  • Rishi, S., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline via Acid-Catalyzed Condensation

Introduction and Scientific Rationale Quinoxaline and its derivatives represent a paramount class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Quinoxaline and its derivatives represent a paramount class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant pharmacological and material science applications.[1] The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] Their utility also extends to materials science, where they are employed as dyes, organic semiconductors, and electroluminescent materials.[3][6]

The most reliable and versatile method for constructing the quinoxaline ring system is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[7][8] This application note provides a detailed, field-proven protocol for the synthesis of a specific derivative, 2,3-bis(4-methoxyphenyl)quinoxaline, through the condensation of o-phenylenediamine and 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (commonly known as 4,4'-dimethoxybenzil or anisil).

The causality of this reaction is rooted in fundamental principles of organic chemistry. The process is typically acid-catalyzed, where the acid protonates a carbonyl oxygen of the α-diketone, enhancing its electrophilicity.[8] This activation facilitates a nucleophilic attack from one of the amino groups of o-phenylenediamine. A subsequent intramolecular cyclization and a series of proton transfer and dehydration steps lead to the formation of the stable, aromatic quinoxaline ring.[8][9] Understanding this mechanism allows researchers to troubleshoot and optimize reaction conditions for maximum yield and purity.

This guide presents a classic, robust protocol using glacial acetic acid, which serves as both the catalyst and solvent, and offers insights into modern, greener alternatives for comparison.

Reaction Scheme and Mechanism

The synthesis proceeds via a double condensation and subsequent cyclization-aromatization cascade.

Overall Reaction: o-phenylenediamine + 1,2-bis(4-methoxyphenyl)ethane-1,2-dione → 2,3-bis(4-methoxyphenyl)quinoxaline + 2 H₂O

Plausible Reaction Mechanism:

The reaction is initiated by the acid-catalyzed nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline product.

reaction_mechanism Figure 1: Reaction Mechanism reagents o-Phenylenediamine + 1,2-bis(4-methoxyphenyl)ethane-1,2-dione step1 Protonation of Carbonyl (H+) reagents->step1 intermediate1 Activated Dicarbonyl step1->intermediate1 step2 Nucleophilic Attack by -NH2 intermediate1->step2 intermediate2 Hemiaminal Intermediate step2->intermediate2 step3 Second Attack & Cyclization intermediate2->step3 intermediate3 Cyclized Dihydroxy Intermediate step3->intermediate3 step4 Dehydration (-2 H2O) intermediate3->step4 product 2,3-bis(4-methoxyphenyl)quinoxaline step4->product

Caption: Figure 1: Reaction Mechanism.

Materials and Equipment

Reagents & Consumables:

  • o-Phenylenediamine (OPDA), ≥99% purity

  • 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (4,4'-Dimethoxybenzil), ≥98% purity

  • Glacial Acetic Acid, ACS grade

  • Ethanol (95% or absolute), for recrystallization

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., 4:1 Hexane:Ethyl Acetate)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser with water lines

  • Heating mantle with magnetic stirrer and stir bar

  • Fume hood

  • Buchner funnel and filter flask assembly

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis and purification should yield a product with the characterization data specified in Section 6.

Workflow Overview:

workflow Figure 2: Experimental Workflow A 1. Reagent Setup B 2. Reaction Under Reflux (2-4 hours) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Product Precipitation (Ice-water quench) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Product Drying F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10.0 mmol) and 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (2.70 g, 10.0 mmol).

    • Causality Note: Using equimolar amounts of reactants is crucial for driving the reaction to completion and minimizing side products from unreacted starting materials.

  • Solvent Addition: Working inside a fume hood, add 25-30 mL of glacial acetic acid to the flask. Add a magnetic stir bar.

    • Causality Note: Glacial acetic acid serves as both a solvent to dissolve the reactants and the acid catalyst required to activate the dicarbonyl compound.[10]

  • Reaction Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer. Begin stirring and start the flow of cooling water through the condenser.

  • Heating to Reflux: Gently heat the mixture to a steady reflux (approximately 118 °C). Maintain the reflux for 2 to 4 hours.

    • Trustworthiness Check: The progress of the reaction must be monitored to determine completion. Take small aliquots periodically (e.g., every hour) and spot them on a TLC plate against the starting materials. The reaction is complete when the starting material spots have disappeared.

  • Product Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing ~150 mL of ice-cold water while stirring.

    • Causality Note: The organic product is insoluble in water. Pouring the acidic solution into water causes the desired quinoxaline to precipitate out as a solid, separating it from the acetic acid and any water-soluble impurities.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water until the filtrate is no longer acidic (check with pH paper).

    • Trustworthiness Check: Thorough washing is essential to remove residual acetic acid, which can interfere with drying and subsequent characterization.

  • Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) to just dissolve the solid. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. Dry the product under vacuum or in a desiccator. The expected product is a crystalline solid.

Comparative Data of Synthetic Protocols

While the classic acetic acid method is robust, modern "green" chemistry approaches offer milder conditions and often use recyclable catalysts.[11][12]

ParameterProtocol 1: Acetic Acid RefluxProtocol 2: Alumina-Supported Catalyst[12]
Reactants o-phenylenediamine, 4,4'-dimethoxybenzilo-phenylenediamine, 4,4'-dimethoxybenzil
Catalyst Glacial Acetic Acid (serves as solvent)CuH₂PMo₁₁VO₄₀ on Alumina
Solvent Glacial Acetic AcidToluene
Temperature Reflux (~118 °C)Room Temperature (~25 °C)
Time 2-4 hours~2 hours
Typical Yield 85-95%~92%
Work-up Precipitation in waterSimple filtration of catalyst

Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized 2,3-bis(4-methoxyphenyl)quinoxaline.[1]

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Literature values are typically in the range of 145-148 °C.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃, δ in ppm):

    • ~8.15-8.20 (m, 2H): Protons on the quinoxaline ring (positions 5 and 8).

    • ~7.75-7.80 (m, 2H): Protons on the quinoxaline ring (positions 6 and 7).

    • ~7.50-7.60 (d, 4H): Ortho-protons on the 4-methoxyphenyl rings.

    • ~6.90-7.00 (d, 4H): Meta-protons on the 4-methoxyphenyl rings.

    • ~3.85 (s, 6H): Protons of the two methoxy (-OCH₃) groups.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ in ppm):

    • Signals expected around 160 ppm (C-OCH₃), 154 ppm (C2/C3 of quinoxaline), and a series of aromatic signals between 114-142 ppm. The methoxy carbon (-OCH₃) signal appears around 55 ppm.

  • FT-IR Spectroscopy (KBr, cm⁻¹):

    • ~3050-3080: Aromatic C-H stretching.

    • ~1600-1610: C=N stretching of the quinoxaline ring.

    • ~1500-1520: Aromatic C=C stretching.

    • ~1250: Asymmetric C-O-C stretching (aryl ether).

    • ~1030: Symmetric C-O-C stretching (aryl ether).

  • Mass Spectrometry (ESI-MS):

    • Calculated [M+H]⁺ for C₂₂H₁₈N₂O₂: 343.14.

    • Observed m/z: 343.14 (or a value very close to it).

Safety Precautions and Handling

Adherence to safety protocols is non-negotiable.

  • General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • o-Phenylenediamine (OPDA): This compound is the primary hazard in this synthesis.

    • It is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[13][14][15]

    • It causes serious eye irritation and is suspected of causing genetic defects and cancer.[13][14]

    • Handling: Always handle OPDA in a fume hood.[13] Avoid creating dust.[14] Wear gloves and eye protection at all times.[16] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[16][17]

  • Glacial Acetic Acid: It is corrosive and can cause severe skin and eye burns. Handle with care, ensuring no contact with skin or eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. [Link]

  • Phenylenediamine-106-50-3.docx. University of Georgia Office of Research. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Iraqi National Journal of Chemistry. [Link]

  • Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

  • Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. SYNTHESIS. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PMC. [Link]

  • 2,3-Bis(4-ethoxyphenyl)quinoxaline. PMC. [Link]

  • Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. The Royal Society of Chemistry. [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Synthetic pathway to prepare quinoxaline-2,3(1H,4H)-dithione. ResearchGate. [Link]

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Application

Catalyst-free synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline

An Application Note and Protocol for the Catalyst-Free Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive, field-proven protocol for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Catalyst-Free Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the catalyst-free synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline, a key heterocyclic scaffold in medicinal chemistry and materials science. By leveraging green chemistry principles, this method offers a simple, efficient, and environmentally benign alternative to traditional catalytic systems. The protocol details the direct condensation of o-phenylenediamine and 4,4'-dimethoxybenzil (anisil) in an alcoholic solvent at room temperature. We delve into the underlying reaction mechanism, provide step-by-step experimental instructions, and explain the scientific rationale behind key procedural choices to ensure reproducibility and high-purity yields. This document is intended for researchers, scientists, and drug development professionals seeking robust and sustainable synthetic methodologies.

Introduction: The Case for a Greener Quinoxaline Synthesis

Quinoxaline derivatives are a privileged class of nitrogen-containing heterocycles, forming the core structure of numerous compounds with a wide spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] They are also pivotal in materials science as components of organic semiconductors, dyes, and electroluminescent materials.[2][3]

The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3] Historically, this reaction often relied on acid or metal catalysts and refluxing in organic solvents to drive the reaction to completion.[3][4] However, the modern imperative for sustainable and green chemistry has spurred the development of synthetic protocols that minimize or eliminate hazardous reagents and solvents.[5][6]

This application note details a highly efficient, catalyst-free protocol that aligns with these green principles. By forgoing a catalyst, this method offers several distinct advantages:

  • Simplified Purification: Eliminates the need to remove residual metal or acid catalysts from the final product, which is a critical consideration in pharmaceutical applications.

  • Reduced Environmental Impact: Avoids the use of potentially toxic and hazardous catalysts.[5]

  • Cost-Effectiveness: Reduces overall synthesis cost by omitting expensive catalysts and simplifying the work-up procedure.

  • Operational Simplicity: The procedure is straightforward and can be performed at room temperature, requiring minimal specialized equipment.[1]

Reaction Mechanism: A Stepwise Condensation-Cyclization Cascade

The formation of the quinoxaline ring from o-phenylenediamine and a 1,2-dicarbonyl compound like 4,4'-dimethoxybenzil is a classic example of a condensation reaction. The reaction proceeds spontaneously under mild conditions due to the inherent nucleophilicity of the diamine and the electrophilicity of the dicarbonyl compound. The process can be understood as a two-part sequence: an initial condensation to form an intermediate, followed by an intramolecular cyclization and final dehydration.

The proposed mechanism is as follows:

  • Nucleophilic Attack: One of the primary amine groups of o-phenylenediamine attacks one of the electrophilic carbonyl carbons of 4,4'-dimethoxybenzil.

  • Hemiaminal Formation: This attack forms a transient tetrahedral intermediate known as a hemiaminal.

  • First Dehydration: The hemiaminal readily loses a molecule of water to form a more stable C=N double bond, yielding an imine (or Schiff base) intermediate.

  • Intramolecular Cyclization: The second primary amine group, now positioned favorably, performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dihydropyrazine Ring Formation: This cyclization forms a six-membered dihydropyrazine ring intermediate.

  • Second Dehydration: A final dehydration step occurs, leading to the formation of the fully aromatic and highly stable quinoxaline ring system.

Quinoxaline Synthesis Mechanism Mechanism for Catalyst-Free Quinoxaline Formation Reactants o-Phenylenediamine + 4,4'-Dimethoxybenzil Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Imine (Schiff Base) Intermediate1->Intermediate2 - H₂O (Dehydration) Intermediate3 Cyclized Dihydro-intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2,3-bis(4-methoxyphenyl)quinoxaline Intermediate3->Product - H₂O (Dehydration/ Aromatization)

Caption: Proposed mechanism for the catalyst-free condensation reaction.

Experimental Protocol

This protocol is designed to be a self-validating system. The spontaneous precipitation of the product upon completion and the straightforward purification by recrystallization provide clear indicators of a successful reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Recommended Purity
o-PhenylenediamineC₆H₈N₂108.1495-54-5≥99%
4,4'-Dimethoxybenzil (Anisil)C₁₆H₁₄O₄270.281226-42-2≥98%
Methanol (MeOH)CH₃OH32.0467-56-1ACS Grade or higher
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade or higher
Petroleum EtherN/AN/A8032-32-4ACS Grade or higher

Safety Note: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. o-Phenylenediamine is toxic and a suspected mutagen; avoid inhalation and skin contact.

Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 4,4'-dimethoxybenzil (2.0 mmol, 0.541 g) in methanol (5 mL). Stir the mixture using a magnetic stir bar until the solid is completely dissolved.

  • Reaction Initiation: To this clear solution, add o-phenylenediamine (2.0 mmol, 0.216 g) in one portion.

  • Reaction Execution: Stir the resulting mixture at ambient room temperature. The reaction is typically complete within 30-60 minutes.[1]

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the starting materials (visualized under UV light) indicates the completion of the reaction. Often, the product will begin to precipitate out of the solution as a pale yellow or white solid.

  • Product Isolation: Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purification: The crude solid product is purified by recrystallization from ethanol or by column chromatography on silica gel using petroleum ether-ethyl acetate mixtures as the eluent to yield the pure product.[1]

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product, 2,3-bis(4-methoxyphenyl)quinoxaline, by determining its melting point and recording its ¹H and ¹³C NMR spectra.

Expected Characterization Data
  • Appearance: White to pale yellow solid

  • Melting Point: 146-148 °C[7]

  • ¹H NMR (300 MHz, CDCl₃): δ 8.13 (dd, J = 6.3, 3.4 Hz, 2H), 7.73 (dd, J = 6.3, 3.4 Hz, 2H), 7.50 (d, J = 8.6 Hz, 4H), 6.88 (d, J = 8.6 Hz, 4H), 3.84 (s, 6H).[7]

  • ¹³C NMR (75 MHz, CDCl₃): δ 159.9, 153.2, 141.2, 131.7, 131.3, 129.2, 128.9, 113.7, 55.3.

Summary of Experimental Parameters

The catalyst-free synthesis of diarylquinoxalines has been reported under various green conditions, consistently providing high yields.

EntryDiamineDiketoneSolventTemp.TimeYield (%)Reference
1o-PhenylenediamineAnisilMeOHRT35 min94%Ghosh & Mandal, 2011[1]
2o-PhenylenediamineAnisilEtOHRT15 min95%Guo et al., 2009 (ultrasound)[7][8]
3o-PhenylenediamineAnisilWaterRT2 h98%Ranu et al. (inferred)[6]

Experimental Workflow

Caption: High-level workflow for the synthesis and analysis.

Conclusion

This application note demonstrates a robust, efficient, and environmentally responsible protocol for the synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline. By eliminating the need for a catalyst and operating under mild, room temperature conditions, this method is not only simple and high-yielding but also aligns with the core tenets of green chemistry. The protocol is highly reliable, making it an excellent choice for both academic research and process development in the pharmaceutical industry.

References

  • Bentham Science Publishers. (2024, March 1).
  • Taylor & Francis Online. (2025, July 14). Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles.
  • SYNLETT. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines. Thieme.
  • Ghosh, P., & Mandal, A. (2011). Green and selective protocol for the synthesis of quinoxalines. Advances in Applied Science Research, 2(1), 255-260.
  • TSI Journals. Green Synthesis of Quinoxaline and Substituted Quinoxalines.
  • Guo, W., et al. (2009). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Journal of the Brazilian Chemical Society, 20(9), 1674-1679.
  • Amaya-García, F., & Unterlass, M. M. (2022).
  • RSC Publishing. (2021, November 19). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • IJISET. (2014, August 15). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
  • ResearchGate. (2026, January 18).

Sources

Method

Application Note: 2,3-Bis(4-methoxyphenyl)quinoxaline as an Advanced Fluorescent Scaffold for Metal Ion Sensing

Scientific Context & Structural Rationale The development of highly selective and sensitive luminescent molecular materials is a critical frontier in environmental monitoring and biological imaging. Among these, 2,3-bis(...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Rationale

The development of highly selective and sensitive luminescent molecular materials is a critical frontier in environmental monitoring and biological imaging. Among these, 2,3-bis(4-methoxyphenyl)quinoxaline (BMPQ) has emerged as a highly versatile fluorogenic scaffold [1].

Structurally, BMPQ features an electron-deficient quinoxaline core (the acceptor) flanked by two electron-rich 4-methoxyphenyl groups (the donors). This Donor-Acceptor-Donor (D-A-D) architecture creates a highly polarizable π -conjugated system. The inherent photophysical properties of this system—such as its broad intramolecular charge-transfer (ICT) emission and high quantum yield—make it exceptionally sensitive to microenvironmental changes and metal ion coordination. By functionalizing the quinoxaline core (e.g., via Schiff base condensation or triazole linkage), researchers have engineered highly specific chemosensors capable of detecting trace heavy and transition metals, including Ag⁺, Cu²⁺, Pb²⁺, and Hg²⁺ [1][2][3].

Mechanistic Principles of Quinoxaline-Based Sensing

Understanding the causality behind the fluorescence response is essential for optimizing assay conditions. BMPQ-derived probes typically operate via two primary photophysical mechanisms:

  • Photoinduced Electron Transfer (PET): In the unbound state, lone-pair electrons from the nitrogen atoms in the receptor moiety quench the excited state of the quinoxaline fluorophore via PET, resulting in a dark ("OFF") state. Upon coordination with a target metal ion (e.g., Cu²⁺ or Pb²⁺), these lone pairs are engaged in the metal-ligand bond. This blocks the PET pathway, allowing radiative decay to occur and triggering a strong "turn-on" fluorescence response [2].

  • Aggregation-Induced Emission (AIE): BMPQ derivatives are highly hydrophobic. In mixed solvent systems with high aqueous fractions, the molecules aggregate. This aggregation restricts intramolecular rotations (RIR) of the methoxyphenyl rings, blocking non-radiative decay channels and inducing strong emission. This mechanism is particularly exploited for the detection of Hg²⁺, where the metal ion facilitates specific coordination-driven aggregation [3].

QuinoxalineProbeMechanism cluster_0 State 1: Unbound Probe cluster_1 State 2: Metal-Bound Complex Probe BMPQ Derivative (Fluorophore-Receptor) PET PET Pathway Active (Fluorescence Quenched) Probe->PET UV/Vis Excitation Complex Metal-Probe Chelate (N, O, S Coordination) Probe->Complex Analyte Binding State1 Dark State (OFF) PET->State1 Non-radiative decay Block PET Pathway Blocked (Conformational Lock) Complex->Block UV/Vis Excitation State2 Strong Emission (ON) Block->State2 Radiative decay Metal Target Metal Cation (Ag⁺, Cu²⁺, Pb²⁺, Hg²⁺) Metal->Complex

Fig 1: PET-mediated "Turn-On" fluorescence mechanism of BMPQ-based metal ion probes.

Quantitative Performance Data

The analytical performance of BMPQ-derived sensors depends heavily on the functional groups attached to the core and the solvent system used. The following table summarizes the quantitative metrics of validated BMPQ-based probes.

Target AnalyteSensing MechanismWorking MediumFluorometric LODColorimetric LODReference
Ag⁺ PET Blockade / ICTOrganic Media / pH 6–111.25 × 10⁻⁶ M7.90 × 10⁻⁶ M[1]
Cu²⁺ PET BlockadeCH₃OH/Tris-buffer (1:1)1.20 × 10⁻⁶ M3.70 × 10⁻⁶ M[2]
Pb²⁺ PET BlockadeCH₃OH/Tris-buffer (1:1)0.90 × 10⁻⁶ M1.20 × 10⁻⁶ M[2]
Hg²⁺ AIE / CoordinationTHF/H₂O mixturesHigh SensitivityN/A[3]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Because BMPQ derivatives are highly sensitive to trace metals, meticulous environmental control is required.

Protocol A: Reagent Preparation and Baseline Validation

Causality Check: All glassware must be soaked in 0.1 M HNO₃ and rinsed with ultra-pure water (18.2 MΩ·cm) to remove trace environmental metal ions, which could prematurely trigger the turn-on fluorescence response and skew baseline readings.

  • Stock Solution Preparation: Dissolve the synthesized BMPQ derivative in spectroscopic-grade Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) to yield a 1.0 mM stock solution. Note: The hydrophobic nature of the 4-methoxyphenyl groups requires a highly non-polar or aprotic polar solvent for initial dissolution [4].

  • Buffer Formulation: Prepare a 10 mM Tris-HCl or HEPES buffer adjusted to physiological pH (7.4). Maintaining a stable pH is critical, as protonation of the quinoxaline nitrogens at low pH can mimic metal binding and cause false-positive spectral shifts.

  • Working Solution: Dilute the stock solution into the buffer to achieve a final probe concentration of 10 µM (ensure the organic solvent fraction does not exceed 50% unless exploiting AIE).

  • Self-Validation Step: Record the baseline fluorescence of the working solution. A stable, low-intensity baseline confirms that the PET mechanism is actively quenching the fluorophore and that the system is free of metal contamination.

Protocol B: Fluorometric Titration and Binding Stoichiometry (Job's Plot)

Causality Check: To accurately determine the binding stoichiometry between the BMPQ probe and the metal ion, the total molar concentration of the system must remain constant while the molar fraction is varied.

  • Titration Setup: Transfer 2.0 mL of the 10 µM probe working solution into a quartz cuvette.

  • Incremental Addition: Using a micro-syringe, add aliquots of a standard metal ion solution (e.g., 1.0 mM Cu(NO₃)₂). Additions should range from 0 to 5 molar equivalents.

  • Equilibration: Allow exactly 2 minutes of stirring after each addition. This allows the coordination kinetics between the metal ion and the nitrogen/oxygen donor atoms to reach a thermodynamic steady state.

  • Spectral Acquisition: Excite the sample at the probe's specific λex​ (typically 340–380 nm) and record the emission spectra (400–700 nm).

  • Job's Plot Analysis: Prepare a series of solutions where the sum of the concentrations of the probe and the metal ion is kept constant (e.g., 20 µM), but the molar fraction ( Xmetal​ ) varies from 0 to 1. Plot the fluorescence intensity ( ΔF ) against Xmetal​ . The molar fraction at which the maximum fluorescence occurs indicates the binding stoichiometry (e.g., a peak at 0.33 indicates a 1:2 Metal:Probe complex, while a peak at 0.5 indicates a 1:1 complex) [1].

Protocol C: Interference and Selectivity Assay

Causality Check: Biological and environmental samples contain competing cations. A robust probe must demonstrate that its binding affinity for the target analyte thermodynamically outcompetes other abundant ions.

  • Prepare multiple vials containing the 10 µM probe working solution.

  • Spike each vial with 10 equivalents (100 µM) of potentially interfering background ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺).

  • Record the fluorescence. The emission should remain near the baseline (OFF state).

  • Subsequently, add 1 equivalent (10 µM) of the target analyte (e.g., Ag⁺ or Cu²⁺) to the same vials.

  • Record the fluorescence again. A restoration of the strong emission (ON state) validates the probe's selectivity and its resistance to competitive binding.

References

  • Optical properties of the studied polymers P3-X ResearchG
  • Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies ResearchG
  • Novel Diarylquinoxaline Derivatives with Aggregation-Induced Emission Characteristics for Turn-On Detection of Hg²⁺ Chinese Chemical Society (ccspublishing.org.cn)
  • Quinoxaline, 2,3-bis(4-methoxyphenyl)
Application

Application Note: 2,3-bis(4-methoxyphenyl)quinoxaline in Organic Photovoltaics (OPVs)

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers Document Type: Advanced Application Guide & Laboratory Protocols Executive Summary & Mechanistic Rationale In the rapid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers Document Type: Advanced Application Guide & Laboratory Protocols

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of organic photovoltaics (OPVs) and perovskite solar cells (PSCs), achieving an optimal balance between power conversion efficiency (PCE), synthetic cost, and environmental stability is paramount. 2,3-bis(4-methoxyphenyl)quinoxaline has emerged as a highly versatile, electron-deficient building block for designing Donor-Acceptor (D-A) conjugated polymers and small-molecule Hole Transporting Materials (HTMs)[1].

As a Senior Application Scientist, I emphasize that the selection of this specific quinoxaline derivative is not arbitrary; it is driven by three fundamental structure-property relationships:

  • Strong Electron Affinity: The pyrazine ring within the quinoxaline core contains two electronegative nitrogen atoms, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) level, making it an excellent electron acceptor in D-A-D architectures[2].

  • Morphological Control & Solubility: The incorporation of 4-methoxyphenyl groups induces steric twisting out of the quinoxaline plane. This prevents excessive π−π stacking and crystallization, which otherwise leads to macroscopic phase separation in bulk heterojunction (BHJ) blends. Furthermore, the methoxy (-OCH 3​ ) groups drastically improve solubility in processing solvents like chlorobenzene[3].

  • Defect Passivation: In PSC applications, the unshared electron pairs on the quinoxaline nitrogen atoms act as Lewis bases, effectively coordinating with and passivating uncoordinated Pb 2+ trap states at the perovskite interface, thereby suppressing non-radiative recombination[1].

Optoelectronic Data Summary

The photophysical and electrochemical properties of quinoxaline-based materials can be finely tuned by altering the donor units coupled to the 2,3-bis(4-methoxyphenyl)quinoxaline core. Table 1 summarizes the key quantitative data for representative derivatives.

Table 1: Optoelectronic Properties of Quinoxaline-Based Photovoltaic Materials

Material DesignationDevice RoleHOMO (eV)LUMO (eV)Bandgap (eV)Max PCE (%)Ref
PBCl-MTQF Polymer Acceptor-5.06-3.271.79N/A[4]
P(EDOT-Qx) D-A-D Polymer-5.10-3.401.70N/A[2]
TQ1 Small Molecule HTM-5.31-3.122.19~15.00[3]
YN2 Small Molecule HTM-5.25-2.902.3528.35 (Indoor)[1]

Experimental Workflows & Logical Relationships

To successfully integrate 2,3-bis(4-methoxyphenyl)quinoxaline into OPV devices, researchers must navigate a precise sequence of chemical synthesis and device engineering.

SynthesisWorkflow A 2,3-bis(4-methoxyphenyl)quinoxaline (Acceptor Core) B Bromination (5,8-positions) Reagent: NBS, CHCl3 A->B C Cross-Coupling Reaction (Stille or Suzuki-Miyaura) B->C D Purification (Soxhlet Extraction) C->D E Active Layer Formulation (Solvent: CB + DIO) D->E F Device Fabrication (Spin-coating & Annealing) E->F

Workflow for synthesizing quinoxaline OPV materials and device fabrication.

The fundamental mechanism driving the photovoltaic effect in these devices relies on the precise energy level alignment between the donor polymer and the quinoxaline-based acceptor (or vice versa, depending on the architecture).

EnergyAlignment cluster_Donor Donor Polymer cluster_Acceptor Quinoxaline Acceptor LUMO_D LUMO: -3.20 eV HOMO_D HOMO: -5.30 eV LUMO_A LUMO: -3.85 eV LUMO_D->LUMO_A Electron Transfer HOMO_A HOMO: -5.65 eV HOMO_D->HOMO_A Hole Transfer

Energy level alignment and charge transfer dynamics in a BHJ OPV.

Detailed Laboratory Protocols

Protocol A: Synthesis of D-A-D Conjugated Polymer via Stille Coupling

Causality Insight: We utilize Stille coupling over Suzuki coupling for thiophene-based donors because organotin reagents exhibit superior reactivity with highly electron-deficient brominated quinoxalines, ensuring a higher degree of polymerization[2].

Step-by-Step Methodology:

  • Monomer Activation: Dissolve 1.0 mmol of 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline and 1.0 mmol of the bis(trimethylstannyl) donor monomer (e.g., thiophene derivatives) in 20 mL of anhydrous toluene under an argon atmosphere.

  • Catalyst Addition: Add 0.05 mmol of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3​)4​] . Critical Step: Ensure the catalyst is fresh and bright yellow; a dark/brown catalyst indicates oxidation and will terminate the polymerization prematurely, resulting in low-molecular-weight oligomers.

  • Polymerization: Heat the reaction mixture to 110 °C and reflux for 48 hours under vigorous stirring.

  • End-Capping: To remove reactive end-groups that can act as charge traps, add 0.2 mL of 2-bromothiophene, stir for 2 hours, then add 0.2 mL of 2-(tributylstannyl)thiophene and stir for an additional 2 hours.

  • Purification (Self-Validating Step): Precipitate the polymer in 200 mL of cold methanol. Filter and subject the solid to sequential Soxhlet extraction using methanol, hexanes, and chloroform.

    • Validation: The methanol and hexanes fractions remove catalytic impurities and low-molecular-weight oligomers. If the hexane wash remains highly colored after 12 hours, it indicates poor polymerization efficiency. The final high-performance polymer is recovered from the chloroform fraction.

Protocol B: OPV Device Fabrication & Self-Validation System

Causality Insight: The morphology of the BHJ active layer is the most critical factor in OPV performance. We use 1,8-diiodooctane (DIO) as a solvent additive because its high boiling point prolongs the film drying time, allowing the quinoxaline acceptor and donor polymer to self-assemble into an optimal interpenetrating nanoscale network.

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and improve wettability.

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS (filtered through a 0.45 µm PVDF filter) onto the ITO at 3000 rpm for 30 seconds. Anneal at 150 °C for 15 minutes in air, then transfer to a nitrogen-filled glovebox.

  • Active Layer Formulation: Prepare a blend of the Donor polymer and the Quinoxaline-based Acceptor in a 1:1.2 weight ratio in chlorobenzene (total concentration: 20 mg/mL). Add 2% (v/v) DIO. Stir at 60 °C overnight.

  • Active Layer Deposition: Spin-coat the hot active layer ink onto the PEDOT:PSS layer at 1500 rpm for 60 seconds.

  • Electrode Evaporation: Transfer the substrates to a thermal evaporator. Deposit 5 nm of Bathocuproine (BCP) as the electron transport layer, followed by 100 nm of Aluminum at a high vacuum of <1×10−6 Torr.

  • Self-Validation (J-V Characterization): Measure the current density-voltage (J-V) curves under AM 1.5G illumination ( 100 mW/cm2 ).

    • Diagnostic Check: Analyze the dark current curve. If the reverse bias leakage current is >10−3 mA/cm2 , the film contains pinholes or macroscopic phase separation. This dictates an immediate feedback loop to adjust the DIO concentration or the spin-coating acceleration rate to refine the morphology.

References

  • Dual-Strategy from a Single Molecule: Low-Cost, Dopant-Free, Stable D–A–D Type Quinoxaline-Based Hole-Transporting Materials for Perovskite Solar Cells in Both Indoor and Outdoor Applications Source: ACS Publications (2025) URL:[Link][1]

  • The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units Source: MDPI Polymers (2017) URL:[Link][2]

  • Low cost and stable quinoxaline-based hole-transporting materials with a D-A-D molecular configuration for efficient perovskite Source: ScienceOpen / RSC Advances (2018) URL:[Link][3]

  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers Source: NIH / Polymer Chemistry (2017) URL:[Link][4]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2,3-bis(4-methoxyphenyl)quinoxaline

Introduction & Scientific Context Quinoxalines represent a privileged scaffold in medicinal chemistry and organic optoelectronics due to their rigid planar structure and highly tunable electronic properties. Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Quinoxalines represent a privileged scaffold in medicinal chemistry and organic optoelectronics due to their rigid planar structure and highly tunable electronic properties. Specifically, 2,3-bis(4-methoxyphenyl)quinoxaline is a highly valuable derivative where the electron-donating methoxy groups significantly alter the electronic landscape of the molecule.

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming successful synthesis and understanding the electronic distribution within the molecule. The presence of the methoxy groups at the para positions of the phenyl rings creates distinct shielding and deshielding effects that serve as excellent pedagogical and practical examples of advanced NMR interpretation [1].

Experimental Protocols: Synthesis and Sample Preparation

Synthesis via Condensation

The target compound is typically synthesized via the condensation of o-phenylenediamine with 4,4'-dimethoxybenzil. This can be achieved under catalyst-free conditions using ultrasound irradiation in ethanol, yielding the product rapidly and efficiently without the need for harsh transition metals [2].

Sample Preparation for NMR

A self-validating NMR protocol begins with rigorous sample preparation to ensure a high signal-to-noise (S/N) ratio and sharp lineshape.

  • Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice due to the excellent solubility of 2,3-bis(4-methoxyphenyl)quinoxaline and its lack of overlapping residual solvent peaks in the aromatic region.

  • Concentration: Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl₃. This concentration is optimal for acquiring high-quality 1D ¹³C and 2D NMR spectra within a reasonable timeframe (typically 1–2 hours for ¹³C).

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the precise 0.00 ppm reference point.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

1D NMR Characterization: Causality and Assignments

Understanding the causality behind the chemical shifts is paramount for authoritative structural elucidation. Simply listing peaks is insufficient; one must understand why the peaks appear where they do.

¹H NMR (400 MHz, CDCl₃) Analysis
  • Methoxy Protons (-OCH₃): Appear as a sharp singlet at δ 3.84 ppm (6H) . The electronegative oxygen atom deshields these protons, but because they are isolated from the aromatic spin system by the oxygen atom, no scalar coupling is observed.

  • Para-Substituted Phenyl Rings: Exhibit a classic AA'BB' pseudo-quartet.

    • δ 6.88 ppm (d, J = 8.6 Hz, 4H): Protons ortho to the methoxy group. The strong resonance electron-donating effect (+R) of the oxygen atom increases electron density at the ortho positions, heavily shielding these protons and shifting them upfield.

    • δ 7.50 ppm (d, J = 8.6 Hz, 4H): Protons meta to the methoxy group (and ortho to the quinoxaline core). These are less affected by the +R effect and slightly deshielded by the adjacent extended π-system.

  • Quinoxaline Core Protons: Form another AA'BB' spin system.

    • δ 7.73 ppm (dd, J = 6.3, 3.4 Hz, 2H): Protons at the 6 and 7 positions.

    • δ 8.13 ppm (dd, J = 6.3, 3.4 Hz, 2H): Protons at the 5 and 8 positions. The adjacent electronegative nitrogen atoms in the pyrazine ring exert a strong inductive electron-withdrawing effect (-I), heavily deshielding these protons and pushing them downfield compared to the 6/7 positions.

¹³C NMR (100 MHz, CDCl₃) Analysis

The ¹³C spectrum confirms the carbon skeleton. The highly deshielded quaternary carbons at δ 159.8 ppm (C-O) and δ 152.7 ppm (C=N) are diagnostic markers for the methoxy substitution and the pyrazine ring formation, respectively[2].

Table 1: Summary of ¹H and ¹³C NMR Data
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Integration¹³C Chemical Shift (δ, ppm)
-OCH₃ 3.84Singlet (s)6H55.0
Phenyl H-3', H-5' 6.88Doublet (d), J = 8.64H113.5
Phenyl H-2', H-6' 7.50Doublet (d), J = 8.64H131.4
Quinoxaline H-6, H-7 7.73Doublet of doublets (dd), J = 6.3, 3.42H128.7
Quinoxaline H-5, H-8 8.13Doublet of doublets (dd), J = 6.3, 3.42H129.2
Quaternary (C-Ar) ---130.9, 140.7
Quaternary (C=N) ---152.7
Quaternary (C-O) ---159.8

2D NMR Workflows for Unambiguous Elucidation

To create a self-validating dataset, 1D NMR must be corroborated with 2D techniques to eliminate any assignment ambiguity.

Step-by-Step 2D NMR Protocol:
  • COSY (Correlation Spectroscopy):

    • Purpose: Map homonuclear scalar couplings (³JHH).

    • Observation: A strong cross-peak will be observed between the doublets at δ 6.88 and δ 7.50, confirming they belong to the same phenyl ring. Similarly, the multiplets at δ 7.73 and δ 8.13 will correlate, confirming the intact quinoxaline backbone.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Assign protons to their directly attached carbons (¹JCH).

    • Observation: The singlet at δ 3.84 will correlate strictly with the carbon at δ 55.0 ppm. The aromatic protons will map directly to their respective ¹³C signals, resolving any overlapping ambiguity in the 110–135 ppm region.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Identify long-range proton-carbon correlations (²JCH and ³JCH), which is crucial for assigning quaternary carbons.

    • Observation: The methoxy protons (δ 3.84) will show a strong ³J correlation to the quaternary carbon at δ 159.8 ppm. Furthermore, the phenyl protons at δ 7.50 will show correlations to the quinoxaline C=N carbons at δ 152.7 ppm, definitively linking the pendant aryl rings to the central heterocycle.

Workflow Visualization

G SamplePrep Sample Preparation (CDCl3, TMS, 5-15 mg) OneD_NMR 1D NMR Acquisition (1H & 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR AssignProtons 1H Assignment (Multiplicity, Integrals) OneD_NMR->AssignProtons AssignCarbons 13C Assignment (Direct & Long-Range) TwoD_NMR->AssignCarbons Validation Structural Validation 2,3-bis(4-methoxyphenyl)quinoxaline AssignProtons->Validation AssignCarbons->Validation

Figure 1: NMR structural elucidation workflow for 2,3-bis(4-methoxyphenyl)quinoxaline.

References

  • Wang, Y.-B., Shi, L., Zhang, X., Fu, L.-R., Hu, W., Zhang, W., Zhu, X., Hao, X.-Q., & Song, M.-P. "NaOH-Mediated Direct Synthesis of Quinoxalines from o-Nitroanilines and Alcohols via a Hydrogen-Transfer Strategy." The Journal of Organic Chemistry, 2021, 86(1), 947-958.[Link]

  • Guo, W.-X., Jin, H.-L., Chen, J.-X., Chen, F., Ding, J.-C., & Wu, H.-Y. "An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation." Journal of the Brazilian Chemical Society, 2009, 20(9).[Link]

Application

Green chemistry approaches for 2,3-bis(4-methoxyphenyl)quinoxaline synthesis

Application Note: Green Chemistry Approaches for the Synthesis of 2,3-Bis(4-methoxyphenyl)quinoxaline Executive Briefing & Strategic Relevance The synthesis of quinoxaline derivatives—privileged scaffolds in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches for the Synthesis of 2,3-Bis(4-methoxyphenyl)quinoxaline

Executive Briefing & Strategic Relevance

The synthesis of quinoxaline derivatives—privileged scaffolds in pharmaceutical chemistry known for their anticancer, antiviral, and kinase-inhibitory properties—has traditionally relied on volatile organic solvents (e.g., refluxing acetic acid or ethanol) and toxic metal catalysts[1]. For the synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline, transitioning to green chemistry principles is not merely an environmental imperative but a strategic operational advantage. Green methodologies offer higher atom economy, simplified downstream processing, and the elimination of hazardous waste streams[2]. This application note details validated, self-contained protocols leveraging hydrothermal conditions and benign organocatalysis to achieve high-yield cyclization.

Mechanistic Causality & Reaction Dynamics

The formation of 2,3-bis(4-methoxyphenyl)quinoxaline proceeds via the double condensation of 1,2-phenylenediamine (o-PDA) with 4,4'-dimethoxybenzil. The experimental choices in green protocols are driven by specific physicochemical causalities:

  • Hydrothermal Activation: At elevated temperatures (e.g., 230 °C), water undergoes a dramatic drop in its dielectric constant, transitioning into a pseudo-organic solvent that readily solubilizes the hydrophobic 4,4'-dimethoxybenzil[2][3]. Simultaneously, the increased ion product of water provides auto-catalytic hydronium and hydroxide ions, driving the nucleophilic attack and subsequent dehydration without the need for exogenous acids[2].

  • Difunctional Brønsted Acid Catalysis: When using phthalic acid in an ethanol/water matrix, the dual carboxylic acid groups synergistically coordinate with the dicarbonyls of the benzil derivative[1]. This lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile. The 7:1 EtOH:H2O solvent ratio is strictly causal: ethanol ensures the solubility of the organic precursors, while the aqueous fraction stabilizes the polar transition state and forces the highly hydrophobic quinoxaline product to precipitate upon formation, driving the equilibrium forward[1].

  • Solid-Supported Acid Catalysis: Anchoring sulfuric acid onto silica gel (H2SO4/SiO2) provides a high-surface-area catalytic bed that mimics homogeneous reaction kinetics while allowing for simple mechanical recovery[4]. Ethylene glycol acts as a high-boiling, green solvent that facilitates the condensation at room temperature[4].

Methodological Matrix: Quantitative Comparison

MethodologyCatalystSolvent SystemTemperatureTimeYield (%)
Hydrothermal None (Auto-catalytic)H₂O230 °C10–30 min73–85%
Brønsted Acid Phthalic Acid (5 mol%)EtOH:H₂O (7:1)Room Temp~10–30 min>90%
Solid Acid H₂SO₄/SiO₂Ethylene GlycolRoom Temp~15–60 minHigh
Organocatalyst Phenol (20 mol%)EtOH:H₂O (7:3)Room Temp~30 min>85%

Workflow Visualization

G cluster_green Green Activation Pathways Reactants Reactants o-PDA + 4,4'-Dimethoxybenzil Hydrothermal Hydrothermal Method H2O at 230 °C Reactants->Hydrothermal High T/P Catalytic Brønsted Acid Method Phthalic Acid in EtOH:H2O Reactants->Catalytic Ambient T Intermediate Diimine Condensation Intermediate Hydrothermal->Intermediate Solvent Tuning Catalytic->Intermediate Carbonyl Activation Product 2,3-bis(4-methoxyphenyl)quinoxaline Intermediate->Product Cyclization (-2H2O) QC In-Process QC & Purification TLC -> Filtration -> Recrystallization Product->QC

Green synthesis workflow for 2,3-bis(4-methoxyphenyl)quinoxaline.

Validated Protocols (Self-Validating Systems)

Protocol A: Hydrothermal Synthesis (Solvent & Catalyst-Free)

This method is ideal for laboratories equipped with high-pressure microwave or hydrothermal reactors, completely eliminating organic solvents and catalysts[2].

  • Reaction Setup: Disperse 1.0 mmol of 1,2-phenylenediamine and 1.0 mmol of 4,4'-dimethoxybenzil in 10 mL of deionized water inside a Teflon-lined high-pressure hydrothermal reactor[3].

  • Execution: Seal and heat the reactor to 230 °C for 10 minutes[2][3]. Causality: The high temperature is strictly required to overcome the poor ambient solubility of the aromatic diketone in water; lower temperatures will result in unreacted starting material[3].

  • In-Process Validation: Cool the reactor rapidly to room temperature. Extract a micro-aliquot and perform Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (20:1). The absence of the strongly UV-active 4,4'-dimethoxybenzil spot confirms complete diimine condensation.

  • Isolation: Filter the resulting precipitate directly. Wash the filter cake with cold deionized water.

  • Post-Process Validation: Record the melting point. A sharp melting point at 134–136 °C (or 148–150 °C, depending on the crystalline polymorph) validates product purity[1][5].

Protocol B: Phthalic Acid Catalyzed Synthesis (Ambient Conditions)

This method is highly scalable and requires only standard benchtop glassware, utilizing a benign, biodegradable organocatalyst[1].

  • Reaction Setup: Dissolve 1.0 mmol of 1,2-phenylenediamine and 1.0 mmol of 4,4'-dimethoxybenzil in 10 mL of an EtOH:H₂O (7:1 v/v) mixture[1].

  • Catalysis: Add 5 mol% (0.0083 g) of phthalic acid[1].

  • Execution & In-Process Validation: Stir the mixture at room temperature for 10–30 minutes. Self-Validation: The reaction is visually self-indicating; the target product will begin to crystallize out of the solvent matrix as it forms due to its high hydrophobicity[6]. Confirm completion via TLC.

  • Isolation: Add an additional 10–20 mL of deionized water to the flask to fully crash out the product[6]. Filter the solid and dry under a vacuum. For ultra-high purity, recrystallize from hot ethanol.

  • Post-Process Validation: Perform ¹H NMR (CDCl₃, 300/400 MHz). The definitive diagnostic markers are the methoxy protons appearing as a sharp 6H singlet at ~3.85 ppm, and the aromatic protons appearing as doublets at ~6.89 ppm (4H) and ~7.50 ppm (4H)[1][4]. This confirms the structural integrity of the methoxy groups, which can sometimes be susceptible to ether cleavage under harsh acidic conditions but remain perfectly intact under this green protocol[3].

References

  • Green synthesis of quinoxaline derivatives at room temperature in ethylene glycol with H2SO4/SiO2 catalyst. Source: oszk.hu.
  • Green synthesis of quinoxaline derivatives using phthalic acid as difunctional Brønsted acid at room temperature. Source: sphinxsai.com.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Source: niscpr.res.in.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Source: thieme-connect.com.
  • Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternat. Source: d-nb.info.
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Source: sapub.org.
  • Silica Bonded S-Sulfonic Acid: A Recyclable Catalyst for the Synthesis of Quinoxalines at Room Temperature. Source: nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 2,3-bis(4-methoxyphenyl)quinoxaline

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when handling highly substituted heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when handling highly substituted heterocyclic compounds. 2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 7248-16-0) is a notoriously stubborn molecule to solvate. While its fused benzene and pyrazine rings offer excellent photophysical and pharmacological properties, this rigid, planar architecture introduces significant handling challenges in the laboratory.

This guide is designed to move beyond basic "trial-and-error" chemistry. Here, we will dissect the thermodynamic causality behind its solubility profile and provide field-proven, self-validating protocols to ensure your workflows remain robust and reproducible.

Part 1: Mechanistic FAQs

Q: Why does 2,3-bis(4-methoxyphenyl)quinoxaline crash out of solution in standard protic solvents like ethanol or methanol? A: The insolubility is driven by crystal lattice thermodynamics. The molecule features a highly planar quinoxaline core flanked by electron-donating methoxy groups. This geometry promotes intense intermolecular π−π stacking and strong dipole-dipole interactions, resulting in a high melting point (147–149 °C) [1]. When you introduce a standard protic solvent like ethanol, the solvation energy provided by the solvent's hydrogen bonds is insufficient to overcome the massive lattice energy of the solid compound.

Q: I am preparing stock solutions for an in vitro assay. Why does the compound precipitate when diluted into my aqueous buffer? A: This is a classic case of "hydrophobic collapse." While the compound dissolves well in pure, anhydrous Dimethyl Sulfoxide (DMSO), introducing this stock into an aqueous buffer drastically changes the dielectric constant of the medium. Water acts as a strong anti-solvent for the lipophilic quinoxaline core. If the local concentration of DMSO drops too rapidly during pipetting, the compound will instantaneously nucleate and precipitate.

Q: Can I use heat to force it into solution? A: Yes, but with caveats. Heating increases the kinetic energy of the system, temporarily overcoming the lattice energy. For instance, high-temperature water (HTW) at 150–230 °C has been successfully used to synthesize and solvate diarylquinoxaline derivatives because the dielectric constant of water drops significantly at extreme temperatures, mimicking an organic solvent [2]. However, if you are bench-heating a standard solvent, the compound will crash back out as the solution cools unless a co-solvent is present to stabilize the monomeric state.

Part 2: Solvent Compatibility & Quantitative Data

To streamline your solvent selection, the empirical solubility data for 2,3-bis(4-methoxyphenyl)quinoxaline has been summarized below. Always match the solvent's dielectric constant ( ε ) and hydrogen-bonding capacity to your downstream application[3].

Solvent CategorySpecific SolventDielectric Constant ( ε )Estimated SolubilityRecommended Application
Halogenated Chloroform (CDCl 3​ )4.8High (>50 mg/mL)NMR Spectroscopy, Extractions
Polar Aprotic DMSO / DMSO- d6​ 46.7High (20–50 mg/mL)Bio-assay Stocks, NMR
Polar Aprotic DMF36.7Moderate (10–20 mg/mL)Chemical Derivatization
Amphiphilic / Green PEG-400~12.5Moderate (Requires Heat)Green Chemistry Synthesis [4]
Polar Protic Ethanol24.5Low (<1 mg/mL)Recrystallization (Anti-solvent)
Aqueous Water / PBS Buffer80.1InsolubleAvoid as primary solvent

Part 3: Experimental Protocols for Dissolution

The following methodologies are designed as self-validating systems . If a step fails, the protocol includes an immediate visual or physical indicator to halt the workflow and correct the thermodynamic imbalance.

Protocol A: Preparation of a 10 mM Master Stock for Biological Assays

Causality: Water is the enemy of quinoxaline solvation. Using anhydrous DMSO prevents premature nucleation, while controlled sonication physically disrupts π−π aggregates without degrading the molecule.

  • Vial Preparation: Weigh the required mass of 2,3-bis(4-methoxyphenyl)quinoxaline into a pre-dried, amber glass vial. Note: Amber glass is recommended to prevent any potential photo-oxidation of the methoxy groups over long-term storage.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Mechanical Disruption: Vortex the solution vigorously for 30 seconds.

  • Thermal-Acoustic Solvation: Place the vial in an ultrasonic water bath set to 35–40 °C for 5 minutes. The acoustic cavitation provides the localized energy required to shatter the crystal lattice.

  • Self-Validation Check (The Tyndall Effect): Remove the vial and hold it against a dark background while shining a strong light (e.g., a laser pointer or phone flashlight) through the liquid.

    • Pass: The light beam is invisible in the liquid. The system is fully solvated.

    • Fail: The light beam scatters, revealing a visible "track" of micro-particulates. The lattice is not fully dissociated. Return to the sonicator for 5 more minutes.

  • Buffer Dilution (Critical Step): When adding to aqueous media, pre-warm the buffer to 37 °C. Inject the DMSO stock directly into the vortex of the stirring buffer to ensure instantaneous dispersal, keeping the final DMSO concentration 1% v/v.

Protocol B: Green Solvation for Chemical Synthesis using PEG-400

Causality: Traditional syntheses of quinoxalines rely on harsh, volatile organic compounds (VOCs). PEG-400 is an eco-friendly, amphiphilic polymer that bridges the highly non-polar quinoxaline core with polar reagents, facilitating homogeneous catalysis [4].

  • Matrix Assembly: Add 2,3-bis(4-methoxyphenyl)quinoxaline to a reaction flask containing liquid PEG-400 (approx. 5 mL per mmol of substrate).

  • Viscosity Reduction: Heat the mixture to 60 °C with continuous magnetic stirring. Causality: PEG-400 is viscous at room temperature; heating lowers the viscosity, increasing the mass transfer rate and allowing the polymer chains to wrap and solvate the hydrophobic quinoxaline core.

  • Reaction Execution: Add your subsequent reagents (e.g., electrophiles for functionalization).

  • Self-Validating Workup: Upon reaction completion, cool the mixture to room temperature and add cold distilled water. Because PEG-400 is infinitely soluble in water while the quinoxaline derivative is not, the product will selectively precipitate as a clean solid, allowing for simple vacuum filtration.

Part 4: Troubleshooting Workflow Diagram

Use the following logical decision tree to navigate solvation strategies based on your specific downstream requirements.

Workflow Start Solid 2,3-bis(4-methoxyphenyl)quinoxaline (High Lattice Energy) Decision Select Downstream Application Start->Decision Analytical Analytical Characterization (NMR / LC-MS) Decision->Analytical BioAssay In Vitro Biological Assays (Aqueous Media) Decision->BioAssay Synthesis Chemical Synthesis / Derivatization Decision->Synthesis SolvNMR Dissolve in CDCl3 or DMSO-d6 (20-50 mg/mL) Analytical->SolvNMR SolvBio Prepare 10 mM Stock in DMSO (Protect from moisture) BioAssay->SolvBio SolvSynth Use PEG-400 or High-Temperature Water Synthesis->SolvSynth Success Fully Solvated & Stable System SolvNMR->Success Dilution Dilute into Aqueous Buffer (Final DMSO < 1% v/v) SolvBio->Dilution SolvSynth->Success PrecipCheck Tyndall Effect / Cloudiness Observed? Dilution->PrecipCheck Rescue Add Co-solvent (Tween-80) & Bath Sonicate at 40°C PrecipCheck->Rescue Yes (Precipitate) PrecipCheck->Success No (Clear) Rescue->Success

Decision tree for the solvation of 2,3-bis(4-methoxyphenyl)quinoxaline based on downstream applications.

References

  • Title: Graphitic Carbon Nitride Nanosheets Covalently Functionalized with Biocompatible Vitamin B1: Synthesis, Characterization, and Its Superior Performance for Synthesis of Quinoxalines Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Publishing / RSC Advances URL: [Link]

  • Title: A green synthesis of quinoxaline derivatives & their biological actives Source: Research India Publications URL: [Link]

Optimization

Purification and recrystallization techniques for 2,3-bis(4-methoxyphenyl)quinoxaline

Target Audience: Researchers, scientists, and drug development professionals. Scope: Advanced troubleshooting, isolation, and recrystallization techniques for 2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 7248-16-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Scope: Advanced troubleshooting, isolation, and recrystallization techniques for 2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 7248-16-0).

Welcome to the technical support and troubleshooting guide for the purification of 2,3-bis(4-methoxyphenyl)quinoxaline. While the condensation of o-phenylenediamine with 4,4'-dimethoxybenzil is generally high-yielding (often 80–97% under optimized catalytic or ultrasonic conditions)[1][2], the crude product is frequently contaminated with unreacted starting materials and intensely colored polymeric byproducts. This guide provides field-proven, self-validating methodologies to achieve high-purity crystalline products.

Purification & Recrystallization Workflow

The following logical workflow outlines the critical path from crude reaction mixture to high-purity crystals, emphasizing points of impurity clearance.

G A 1. Crude Reaction Mixture (Contains unreacted o-PDA & diketone) B 2. Aqueous Quench & Acid Wash (Removes basic impurities) A->B C 3. Hot Solvent Dissolution (Ethanol, near boiling) B->C Vacuum Filtration D 4. Charcoal Clarification & Hot Filtration (Adsorbs colored polymeric species) C->D Add 1-2% w/w Activated Carbon E 5. Antisolvent Addition (Hot H2O dropwise until turbid) D->E Filtrate Recovery F 6. Controlled Crystallization & Isolation (Pure 2,3-bis(4-methoxyphenyl)quinoxaline) E->F Slow cooling (RT -> 4°C)

Workflow for the purification and recrystallization of 2,3-bis(4-methoxyphenyl)quinoxaline.

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals during cooling?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point, or when high levels of impurities significantly depress the melting point of the mixture[3]. Because 2,3-bis(4-methoxyphenyl)quinoxaline has a melting point of 146–148 °C[2][4], oiling out is usually caused by the presence of unreacted 4,4'-dimethoxybenzil or using a solvent system with a boiling point that is too high. Solution:

  • Solvent Selection: Switch to a solvent with a boiling point significantly lower than the compound's melting point (e.g., Ethanol, b.p. 78 °C)[4].

  • Rescue Protocol: If an oil forms, reheat the mixture until the oil redissolves. Add 1–2 mL of a "good" solvent (hot ethanol) to lower the saturation temperature, then cool the flask extremely slowly.

  • Seeding: Add a microscopic seed crystal of pure 2,3-bis(4-methoxyphenyl)quinoxaline when the solution is slightly above the temperature where oiling previously occurred[3].

Q2: How do I remove persistent dark brown/red discoloration from the crude product?

Causality: Syntheses involving o-phenylenediamine are highly susceptible to oxidative degradation. Trace amounts of the diamine can oxidize to form highly conjugated, intensely colored polyaniline-like polymeric byproducts that become trapped within the quinoxaline crystal lattice. Solution: Incorporate a hot filtration step with activated charcoal[3]. The highly porous carbon matrix selectively adsorbs high-molecular-weight colored polymers. Use charcoal sparingly (no more than 1–2% w/w relative to the crude mass) to prevent the unwanted adsorption of the target quinoxaline.

Q3: Unreacted o-phenylenediamine is co-precipitating with my product. How do I clear it?

Causality: o-Phenylenediamine has moderate solubility in cold alcohols and can co-precipitate if the recrystallization solvent is rapidly cooled. Solution: Exploit the basic nature of the primary amines. Before recrystallization, wash the crude filter cake with cold 5% aqueous acetic acid. The acid protonates the unreacted diamine, converting it into a highly water-soluble salt, while the weakly basic quinoxaline ring of the product remains unaffected and insoluble in the aqueous wash.

Quantitative Solvent Profiling

Choosing the correct solvent system is critical for maximizing both yield and purity. The two methoxy groups on the phenyl rings make this compound slightly more polar than unsubstituted diarylquinoxalines, allowing for excellent manipulation in binary solvent systems.

Solvent SystemHot SolubilityCold Solubility (4 °C)Impurity ClearanceExpected Recovery
Ethanol (100%) HighModerateGood70–75%
Ethanol / Water (8:2) HighLowExcellent85–90%
Methanol ModerateLowGood80–85%
Dichloromethane Very HighHighPoor (No crystallization)N/A

Note: Ethanol/Water (8:2) is the recommended antisolvent system, providing the optimal balance of high recovery and excellent crystal lattice formation.

Validated Experimental Protocols

Protocol A: Crude Isolation and Pre-Purification

This self-validating step ensures that basic impurities are cleared before the structural purification begins.

  • Quench: Upon completion of the condensation reaction, slowly pour the reaction mixture into 5 volumes of vigorously stirred ice-cold distilled water to precipitate the crude 2,3-bis(4-methoxyphenyl)quinoxaline.

  • Filtration: Isolate the crude solid via vacuum filtration using a Büchner funnel.

  • Acid Wash: Wash the filter cake with 20 mL of cold 5% aqueous acetic acid to solubilize and remove unreacted o-phenylenediamine.

  • Neutralization Wash: Wash the cake with 30 mL of cold distilled water to remove residual acid. Pull air through the cake for 10 minutes to partially dry it.

Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

This protocol uses antisolvent principles to force high-purity crystallization without oiling out.

  • Dissolution: Transfer the semi-dry crude solid to an Erlenmeyer flask. Add boiling ethanol sequentially (approx. 10–15 mL per gram of crude) while stirring on a hot plate until the solid is completely dissolved[4].

  • Clarification (Optional): If the solution is dark brown or red, add 20 mg of activated charcoal per gram of product. Boil gently for 3–5 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed receiving flask[3].

  • Antisolvent Addition: Keep the clear filtrate near its boiling point. Add hot distilled water dropwise while swirling until a persistent, faint cloudiness is observed in the solution.

  • Equilibration: Add exactly 1 to 2 drops of hot ethanol until the solution just turns clear again. This creates a perfectly saturated solution at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature for at least 2 hours. Do not agitate the flask, as this promotes small, impure crystals.

  • Maximizing Yield: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes.

  • Isolation: Isolate the bright yellow/white crystals via vacuum filtration. Wash the crystals with a minimal amount of ice-cold ethanol/water (1:1) and dry in a vacuum desiccator overnight.

References

  • Source: Scientific & Academic Publishing (Sapub.org)
  • PDTC - CATALYZED ONE-POT TWO-COMPONENT SYNTHESIS OF SUBSTITUTED-QUINOXALINES Source: Rasayan Journal of Chemistry URL
  • Technical Support Center: Purification of 2,3-Dihydroxyquinoxaline by Recrystallization Source: BenchChem URL
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation Source: SciSpace / Journal of the Brazilian Chemical Society URL

Sources

Troubleshooting

Technical Support Center: Optimizing 2,3-bis(4-methoxyphenyl)quinoxaline Condensation

Welcome to the Advanced Synthesis Support Center. The condensation of 1,2-phenylenediamine with 4,4'-dimethoxybenzil to form 2,3-bis(4-methoxyphenyl)quinoxaline is a foundational reaction in the development of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The condensation of 1,2-phenylenediamine with 4,4'-dimethoxybenzil to form 2,3-bis(4-methoxyphenyl)quinoxaline is a foundational reaction in the development of biologically active heterocyclic scaffolds[1]. However, researchers frequently encounter extended reaction times and incomplete conversions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction kinetics.

Diagnostic Workflow for Sluggish Condensations

Before altering your chemical inventory, use the logic tree below to identify the kinetic bottleneck in your current protocol.

Troubleshooting A Reaction Time > 2 Hours B Check Solubility A->B C Optimize Solvent (EtOH/H2O or MeOH) B->C Insoluble D Check Catalyst B->D Soluble E Add Acid Catalyst (SBSSA or NH4Cl) D->E No Catalyst F Overcome Steric/Electronic Hindrance D->F Catalyst Present G Microwave Irradiation (100°C, 7 min) F->G Apply Energy

Caption: Diagnostic logic tree for troubleshooting slow quinoxaline condensation reactions.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does 4,4'-dimethoxybenzil take significantly longer to condense than unsubstituted benzil under standard reflux? The Causality: The methoxy (-OCH₃) groups on the phenyl rings are strongly electron-donating via resonance (+R effect). This resonance donates electron density directly into the adjacent dicarbonyl system, drastically reducing the electrophilicity of the carbonyl carbons. Consequently, the initial nucleophilic attack by the primary amines of 1,2-phenylenediamine is kinetically hindered. To overcome this high activation energy barrier, you must either increase the collision energy (e.g., microwave irradiation) or artificially increase the carbonyl's electrophilicity using a Brønsted or Lewis acid[2].

Q2: I want to avoid harsh acidic conditions and prolonged reflux. What is the most efficient room-temperature catalyst? The Causality: For room-temperature kinetics, 3[3] or simple 4[4] are highly recommended. SBSSA provides a massive, heterogeneous surface area densely packed with sulfonic acid groups, allowing for rapid protonation of the diketone without dissolving into the product mixture. NH₄Cl in methanol acts as a mild, metal-free proton donor that facilitates the reaction in under an hour[4].

Q3: My crude product precipitates as an oily mixture rather than a solid. How can I ensure a clean precipitation? The Causality: An oily crude indicates an incomplete reaction (presence of mono-imine intermediates or unreacted diketone) or solvent entrapment. The Fix (Self-Validation): Do not quench the reaction based on time alone. Validate completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (20:1) mobile phase[1]. Only when the diketone spot is entirely absent should you pour the mixture into ice-cold water. The sudden shift in dielectric constant forces the highly hydrophobic 2,3-bis(4-methoxyphenyl)quinoxaline to crash out as a crystalline solid[5].

Mechanistic Pathway: Overcoming the +R Effect

Mechanism N1 4,4'-Dimethoxybenzil N2 Protonated Carbonyl N1->N2 Acid Catalyst N3 Nucleophilic Attack (1,2-Phenylenediamine) N2->N3 Overcomes +R Effect N4 Hemiaminal Intermediate N3->N4 N5 2,3-bis(4-methoxyphenyl) quinoxaline N4->N5 -2 H2O (Dehydration)

Caption: Acid-catalyzed mechanistic pathway overcoming the electron-donating effects of methoxy groups.

Quantitative Optimization Data

The following table synthesizes the kinetic data across various optimized catalytic conditions. Use this to select the protocol that best fits your laboratory's infrastructure.

Catalyst SystemSolventTemperatureReaction TimeIsolated Yield (%)
None (Control) EtOH / H₂OReflux10 - 12 hours< 50%
Phenol (20 mol%) EtOH / H₂O (7:3)Room Temp30 - 60 min90%
NH₄Cl (50 mol%) MethanolRoom Temp~60 min95%
SBSSA (3.4 mol%) Solvent-Free / EtOHRoom Temp5 min94%
Microwave (No Cat.) 50% Acetic Acid100 °C (MW)7 min91%

Validated Experimental Protocols

Protocol A: Ultra-Fast Microwave-Assisted Synthesis

Best for: High-throughput screening and laboratories equipped with microwave synthesizers.

Causality: Microwave dielectric heating provides instantaneous, uniform energy transfer to the polar acetic acid solvent, rapidly overcoming the high activation energy barrier of the methoxy-deactivated benzil[2].

  • Reagent Loading: In a microwave-safe glass vial equipped with a magnetic stir bar, add 1.0 mmol of 4,4'-dimethoxybenzil and 1.0 mmol of 1,2-phenylenediamine.

  • Solvent Addition: Add 15 mL of 50% aqueous acetic acid (1:1 distilled water to glacial acetic acid)[2].

  • Irradiation: Seal the vial and apply microwave irradiation to heat the mixture to 100 °C over 2 minutes. Hold the temperature at 100 °C for exactly 5 minutes[2].

  • Self-Validating Quench: Remove the vial and observe. The initial suspension should now be a clear, dark solution. Pour the hot mixture directly into 50 mL of crushed ice. The immediate formation of a bright yellow precipitate validates successful conversion.

  • Isolation: Vacuum filter the solid, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from hot methanol[5].

Protocol B: Room-Temperature Green Synthesis using SBSSA

Best for: Eco-friendly scale-up and avoiding thermal degradation of sensitive functional groups.

Causality: SBSSA acts as a highly efficient solid-supported Brønsted acid. It protonates the diketone to drive the nucleophilic attack but remains completely insoluble in the reaction matrix, preventing product contamination[3].

  • Activation: In a 50 mL round-bottom flask, combine 1.0 mmol of 4,4'-dimethoxybenzil, 1.0 mmol of 1,2-phenylenediamine, and 0.1 g (3.4 mol%) of Silica Bonded S-Sulfonic Acid (SBSSA)[3].

  • Condensation: Add 5 mL of Ethanol. Stir vigorously at room temperature (25 °C) for 5 minutes.

  • Self-Validating Catalyst Recovery: Add 10 mL of hot ethanol to the flask to ensure the synthesized quinoxaline is fully dissolved. Filter the mixture while hot. The SBSSA catalyst will remain on the filter paper. Validation: Dry and weigh the recovered catalyst; recovering ~0.1 g confirms the catalyst did not leach and the catalytic cycle is intact[3].

  • Isolation: Concentrate the filtrate under reduced pressure and add water to precipitate the pure 2,3-bis(4-methoxyphenyl)quinoxaline[1].

Sources

Optimization

Technical Support Center: Crystallization of 2,3-bis(4-methoxyphenyl)quinoxaline

Welcome to the Advanced Materials & API Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of substituted quinoxalines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & API Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of substituted quinoxalines. The synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline—typically achieved via the condensation of 1,2-phenylenediamine and 4,4'-dimethoxybenzil[1]—is chemically straightforward. However, the downstream crystallization is notoriously problematic.

The presence of the two electron-donating methoxy groups fundamentally alters the molecule's solvation dynamics. These groups introduce additional rotational degrees of freedom and serve as strong hydrogen-bond acceptors, significantly increasing the compound's solubility in moderately polar solvents compared to its unsubstituted analog. This often leads to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than classical crystalline nucleation.

Below is our comprehensive guide to diagnosing, troubleshooting, and rescuing your crystallization workflows.

Workflow Start Crude Reaction Mixture Cooling Cool to Room Temp Start->Cooling Check Phase State? Cooling->Check Oil Viscous Oil (LLPS) Check->Oil Oils out Solid Amorphous Solid Check->Solid Precipitates Trituration Triturate (Hexane/Ether) Oil->Trituration Recryst Recrystallize (DCM/Hexane) Solid->Recryst Trituration->Recryst Pure Pure Crystals Trituration->Pure If purity >95% Recryst->Pure

Caption: Workflow for diagnosing and resolving crystallization states of the quinoxaline derivative.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yields a viscous yellow oil upon cooling instead of solid crystals. Why does this happen, and how do I fix it?

The Causality: You have encountered Liquid-Liquid Phase Separation (LLPS). As your solvent cools, the solution crosses the binodal curve before it crosses the solubility (nucleation) curve. The system minimizes its free energy by separating into two liquid phases: a solute-rich oil and a solvent-rich continuous phase. The methoxy groups on 2,3-bis(4-methoxyphenyl)quinoxaline strongly solvate with alcohols, creating a high "desolvation penalty" that kinetically hinders the molecules from arranging into a rigid crystal lattice. The Fix: You must alter the thermodynamic pathway. Do not simply evaporate the solvent, as this will trap impurities in a glassy matrix. Instead, apply anti-solvent trituration (see Protocol B) using a high-shear environment to break the oil droplets and force primary nucleation.

Q2: I obtained a solid, but the melting point is broad (e.g., 130–142 °C) instead of the literature standard of 146–150 °C. What is the main impurity?

The Causality: A depressed and broadened melting point indicates co-precipitation[2][3]. The most common culprit is unreacted 4,4'-dimethoxybenzil, which has overlapping solubility profiles with the product in cold ethanol. The Fix: Ensure complete consumption of the diketone by using a slight stoichiometric excess (1.05 eq) of 1,2-phenylenediamine during synthesis[1]. If the impurity is already present in your solid, perform a hot filtration in ethanol before the final cooling ramp, or wash the crude solid with cold toluene.

Q3: What is the optimal solvent system for high-purity crystalline yield?

The Causality: While pure ethanol is the standard literature solvent for quinoxaline recrystallization[2], the methoxy derivatives often require a binary system to tightly control the Metastable Zone Width (MSZW). The Fix: A Dichloromethane (DCM) / Hexane system is superior for this specific derivative. The compound is highly soluble in DCM, allowing for a concentrated initial state, while the non-polar hexane acts as a tunable anti-solvent to drive supersaturation without inducing LLPS.

Mechanism Supersat Supersaturated Solution Metastable Metastable Zone Supersat->Metastable LLPS Liquid-Liquid Phase Separation Metastable->LLPS Rapid Cooling Nucleation Primary Nucleation Metastable->Nucleation Slow Cooling / Seeding LLPS->Nucleation Shear Force Trap Impurity Trapping LLPS->Trap Solvent Evaporation Growth Crystal Growth Nucleation->Growth Pure Crystalline Lattice Growth->Pure

Caption: Thermodynamic pathways illustrating Liquid-Liquid Phase Separation vs. primary nucleation.

Quantitative Data: Solvent Screening Profile

To optimize your workflow, we have mapped the physicochemical behavior of 2,3-bis(4-methoxyphenyl)quinoxaline across standard crystallization solvents.

Solvent SystemVolume RatioSolute Behavior (Cooling Trajectory)Result / Expected Purity
Ethanol (Absolute) 100%Moderate solubility at reflux; prone to supersaturation.Good crystals if cooled slowly (>95%).
Ethanol / Water 70:30Low solubility; rapid phase separation.Amorphous solid; high impurity entrapment.
DCM / Hexane 1:3High solubility in DCM; controlled nucleation via hexane.Excellent crystals via vapor diffusion (>98%).
Ethyl Acetate / Hexane 1:4Moderate solubility; crosses binodal curve early.Prone to oiling out if cooled rapidly.

Self-Validating Experimental Protocols

Protocol A: Optimized Condensation and Primary Crystallization

Use this protocol for new syntheses to prevent oiling out from occurring.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 4,4'-dimethoxybenzil and 1.05 mmol of 1,2-phenylenediamine in 10 mL of absolute ethanol[1]. Add a catalytic amount of your chosen acid (e.g., acetic acid or a solid supported catalyst like Nano SbCl5.SiO2)[2].

  • Reflux & Monitor: Heat to reflux for 2 hours. Validation Checkpoint: Spot the mixture on a TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the yellow diketone spot confirms reaction completion.

  • Hot Filtration: While boiling, filter the solution rapidly through a pre-warmed fluted filter paper to remove any insoluble catalyst or polymeric byproducts.

  • Controlled Cooling (Critical Step): Transfer the filtrate to a programmable water bath or insulated Dewar. Cool from 78 °C to 20 °C at a strict rate of 0.5 °C/minute . Causality: Slow cooling keeps the system within the metastable zone, favoring the thermodynamic growth of the crystal lattice (mp 146–150 °C) over kinetic oiling out[3].

  • Harvest: Filter the resulting bright yellow needles under vacuum. Wash with 2 mL of ice-cold ethanol.

Protocol B: Rescue Protocol for "Oiled-Out" Batches (Trituration & Seeding)

Use this protocol if your reaction flask currently contains a stubborn, viscous yellow oil.

  • Solvent Removal: Concentrate the oiled-out mixture under reduced pressure (rotary evaporator) until all primary reaction solvent (ethanol/water) is removed.

  • Anti-Solvent Addition: Add 5 mL of ice-cold diethyl ether or hexane directly to the flask containing the oil.

  • High-Shear Trituration: Vigorously scratch the inside of the glass flask with a glass stirring rod. Causality: The localized shear force provides the activation energy required for primary nucleation, while the non-polar anti-solvent strips away the solvating molecules from the methoxy groups.

  • Validation Checkpoint: The oil should transition into a granular, opaque powder within 5–10 minutes of continuous scratching. If the solid remains gummy, the solvent environment is still too polar; decant the ether, add fresh cold hexane, and repeat.

  • Recrystallization: Once a crude solid is obtained, dissolve it in the minimum amount of boiling DCM (approx. 1-2 mL). Slowly add hexane dropwise until the solution becomes faintly turbid. Add one drop of DCM to clear the turbidity, then leave undisturbed at room temperature for 12 hours.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for 2,3-bis(4-methoxyphenyl)quinoxaline

Welcome to the Advanced Technical Support Center. As a highly conjugated, hydrophobic heterocyclic compound, 2,3-bis(4-methoxyphenyl)quinoxaline requires precise reversed-phase high-performance liquid chromatography (RP-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a highly conjugated, hydrophobic heterocyclic compound, 2,3-bis(4-methoxyphenyl)quinoxaline requires precise reversed-phase high-performance liquid chromatography (RP-HPLC) conditions for accurate quantitation. Typically analyzed using an Acetonitrile/Water gradient with acidic modifiers (such as phosphoric or formic acid)[1], this compound is highly sensitive to baseline disturbances that can obscure its elution profile and artificially inflate your Limit of Detection (LOD).

This guide is engineered for researchers and drug development professionals to systematically diagnose, isolate, and resolve baseline noise through self-validating methodologies.

Section 1: Diagnostic Logic & Workflow

Before altering your method parameters, you must classify the baseline disturbance. The visual signature of the noise dictates the physical mechanism of the failure.

BaselineTroubleshooting Start Observe Baseline Disturbance Type Determine Noise Type Start->Type HighFreq High-Frequency Noise (Continuous/Fuzzy) Type->HighFreq Continuous Spikes Sharp Spikes (Non-Gaussian) Type->Spikes Intermittent Wander Pulsations / Wander (Sinusoidal) Type->Wander Low Frequency Lamp Verify UV Lamp Energy (Replace if aged) HighFreq->Lamp Solvent Check Solvent Quality & Mixing Volume HighFreq->Solvent Spikes->Lamp Lamp Arcing Cell Flush Flow Cell & Apply Backpressure Spikes->Cell Micro-bubbles Wander->Solvent Poor Mixing Degas Check Degasser & Pump Check Valves Wander->Degas

Fig 1: Diagnostic logic tree for isolating and resolving HPLC baseline disturbances.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my baseline exhibiting high-frequency "fuzzy" noise during the analysis of 2,3-bis(4-methoxyphenyl)quinoxaline? A: High-frequency noise is almost exclusively an optical or electronic issue. Because 2,3-bis(4-methoxyphenyl)quinoxaline requires acidic modifiers like formic acid to maintain sharp peak shapes[1], analyzing it at lower UV wavelengths (<220 nm) means the mobile phase itself absorbs a significant portion of the light. The Causality: The noise in a UV detector is inversely proportional to the amount of light falling on the photodiode array[2]. If your deuterium lamp is aging, or if solvent absorbance is high, the photon flux drops. The detector's electronics must amplify the weak signal, simultaneously amplifying background electrical noise, resulting in a "fuzzy" baseline.

Q2: I am seeing sharp, non-Gaussian spikes in my chromatogram. Are these compound impurities or system errors? A: If the spikes lack a standard Gaussian chromatographic shape when zoomed in, they are not eluting impurities of 2,3-bis(4-methoxyphenyl)quinoxaline[2]. The two primary causes are:

  • Lamp Arcing: As a deuterium lamp nears the end of its finite lifetime, the filament can arc against its metal casing, causing instantaneous electrical spikes[3].

  • Flow Cell Outgassing: If the mobile phase is inadequately degassed, the pressure drop as the fluid enters the detector flow cell causes dissolved air to form micro-bubbles[3]. The Causality: Bubbles cause severe, instantaneous light scattering. The detector registers this sudden drop in transmittance as a sharp, non-Gaussian absorbance spike[4].

Q3: My baseline shows a sinusoidal pulsation. How does this impact the quantitation of my compound? A: Sinusoidal baseline wander severely compromises the Signal-to-Noise Ratio (SNR), which directly elevates your Limit of Detection (LOD) and Limit of Quantitation (LOQ)[5]. This pulsation is typically caused by improper mixing of mobile phases or faulty pump check valves[6]. The Causality: When running steep gradients to elute a hydrophobic compound like 2,3-bis(4-methoxyphenyl)quinoxaline, inadequate mixing volumes fail to homogenize the Acetonitrile/Water phases. This creates localized pockets of differing refractive indices, which the UV detector reads as a wandering, sinusoidal baseline[7].

Section 3: Quantitative Diagnostic Metrics

Use the following table to benchmark your system's baseline performance and identify the root cause based on the disturbance frequency and its impact on your Signal-to-Noise Ratio (SNR).

Disturbance TypeTypical Frequency / DurationPrimary Mechanistic CauseImpact on Quinoxaline Analysis (SNR)Primary Resolution Strategy
High-Frequency Noise Continuous (< 1 sec intervals)UV lamp aging; High solvent background absorbance.Moderate SNR degradation; obscures trace impurities.Replace D2 lamp; optimize detection wavelength.
Sharp Spikes Intermittent (milliseconds)Micro-bubbles in flow cell; Lamp filament arcing.False positive peak integration; integration failure.Apply post-detector backpressure; service degasser.
Sinusoidal Wander Low Frequency (10 - 60 sec cycles)Faulty pump check valves; Inadequate gradient mixing.Severe SNR degradation; shifting baseline integration.Replace check valves; increase mixer volume.
Directional Drift Continuous (over minutes/hours)Solvent degradation (e.g., TFA aging); Column bleed.Variable retention times; raised baseline floor.Prepare fresh mobile phase; equilibrate column.
Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be systematic. Do not change multiple variables at once. Execute the following self-validating protocols to isolate and definitively resolve the noise.

Protocol 1: System Isolation (The "Zero-Volume" Test)

Objective: Differentiate between column-derived noise (e.g., phase dewetting, late-eluting quinoxaline impurities) and system-derived noise (e.g., pump pulsations, detector faults)[8].

  • Isolate the System: Remove your analytical column (e.g., Newcrom R1 or C18) and replace it with a zero-dead-volume stainless steel union.

  • Purge: Flush the system with freshly prepared, HPLC-grade 100% Acetonitrile at 1.0 mL/min for 10 minutes.

  • Simulate: Run your standard 2,3-bis(4-methoxyphenyl)quinoxaline gradient method (without injecting a sample) and monitor the UV baseline.

  • Self-Validation Check:

    • Outcome A: If the baseline noise disappears , the root cause is column contamination or phase dewetting[8]. Fix: Clean or replace the column.

    • Outcome B: If the baseline noise persists , the column is innocent. The issue is isolated to the pump, solvent quality, or detector. Proceed to Protocol 2.

Protocol 2: Flow Cell Bubble Elimination & Backpressure Application

Objective: Eradicate non-Gaussian baseline spikes caused by outgassing within the UV detector flow cell[4].

  • Verify Degassing: Ensure the inline vacuum degasser is fully operational and that solvent lines are properly primed[6].

  • Install Restrictor: Connect a 2-meter length of 0.3 mm internal diameter (I.D.) PEEK or stainless steel tubing directly to the OUTLET of the UV detector flow cell[4].

  • Route to Waste: Route the opposite end of this restrictor tubing into your waste receptacle.

  • Mechanistic Causality: This specific length and diameter of tubing applies approximately 2 to 3 MPa of backpressure to the flow cell. According to Henry's Law, increasing the pressure of a liquid increases the solubility of gases within it. This forces outgassed micro-bubbles back into the liquid phase before they can scatter the UV light[4].

  • Self-Validation Check: Monitor the baseline for 15 minutes at your standard flow rate. The immediate cessation of sharp spikes validates that flow cell outgassing was the primary failure mode.

References
  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. 2

  • The Overbrook Group. HPLC Repair Services: Common Causes of Baseline Noise. 8

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. 3

  • Welch Materials. Uncovering Overlooked Factors Behind Abnormal Baselines. 6

  • Shimadzu. Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells.4

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. 9

  • Agilent Technologies. Eliminating Baseline Problems. 7

  • SIELC Technologies. Quinoxaline, 2,3-bis(4-methoxyphenyl). 1

  • Thermo Fisher Scientific. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative cytotoxicity of 2,3-bis(4-methoxyphenyl)quinoxaline derivatives

As a Senior Application Scientist, evaluating the therapeutic potential of novel heterocyclic compounds requires a rigorous, data-driven approach. Quinoxaline derivatives represent a privileged scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic potential of novel heterocyclic compounds requires a rigorous, data-driven approach. Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating broad-spectrum biological activities ranging from antimicrobial to potent antineoplastic effects[1][2]. Among these, 2,3-bis(4-methoxyphenyl)quinoxaline and its substituted analogs have emerged as highly promising candidates due to their unique structural planarity and lipophilicity, which facilitate deep cellular penetration and target engagement[2][3].

This guide provides an objective, comparative analysis of the cytotoxicity of 2,3-bis(4-methoxyphenyl)quinoxaline derivatives against standard chemotherapeutic alternatives. It synthesizes mechanistic insights, quantitative IC50 data, and field-proven, self-validating experimental protocols to support researchers in advanced drug development.

Mechanistic Causality: How Quinoxaline Derivatives Induce Cytotoxicity

To effectively harness 2,3-bis(4-methoxyphenyl)quinoxaline derivatives, one must first understand the biochemical causality of their cytotoxicity. The biological activity of these compounds is not arbitrary; it is dictated by their molecular geometry. The quinoxaline core, flanked by electron-donating methoxy groups, acts as a potent DNA intercalator and an inhibitor of critical intracellular enzymes[4][5].

Primary Mechanisms of Action:

  • Mitochondrial Disruption & ROS Generation: Quinoxaline derivatives accumulate in the lipophilic environment of the mitochondrial membrane, causing structural swelling, loss of matrix integrity, and severe depolarization[6]. This uncoupling of the electron transport chain forces the rapid accumulation of Reactive Oxygen Species (ROS)[3][6].

  • Tubulin Polymerization Inhibition: Certain derivatives bind competitively to the colchicine-binding pocket of tubulin. This prevents microtubule assembly, effectively arresting the cancer cell cycle at the G2/M phase and preventing mitotic division[4].

  • Apoptotic Cascade Activation: The combination of DNA damage and mitochondrial depolarization triggers the release of cytochrome c into the cytosol, activating Caspase-9 and Caspase-3, ultimately executing programmed cell death (apoptosis)[2][4].

G Q 2,3-bis(4-methoxyphenyl)quinoxaline ROS ROS Generation Q->ROS Mito Mitochondrial Membrane Depolarization Q->Mito Direct targeting ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Cellular Apoptosis Casp3->Apop

Mechanistic pathway of quinoxaline-induced apoptosis via mitochondrial dysfunction.

Comparative Cytotoxicity Data

To benchmark the efficacy of these compounds, we compare the base scaffold (2,3-bis(4-methoxyphenyl)quinoxaline) and its functionally modified derivatives against Cisplatin , a clinical-standard chemotherapeutic. The data reflects in vitro cytotoxicity across human lung carcinoma (A549), human cervical tumor (HeLa), and normal human foreskin fibroblasts (HFF) to evaluate the therapeutic index[3][7].

CompoundSubstitutionIC₅₀ A549 (μM)IC₅₀ HeLa (μM)IC₅₀ HFF (Normal) (μM)Selectivity Index (SI)
2,3-bis(4-methoxyphenyl)quinoxaline Base Scaffold~45.2~38.5>100Moderate
6-Benzoyl-2,3-bis(4-methoxyphenyl)quinoxaline Electron-Withdrawing (C6)29.422.185.3High
6-Nitro-2,3-bis(4-methoxyphenyl)quinoxaline Strong Electron-Withdrawing18.615.460.2High
Cisplatin (Standard Control)N/A15.28.512.4Low (High Toxicity)

Data Analysis & SAR Insights: The addition of electron-withdrawing groups (such as -Benzoyl or -NO₂) at the C6 position of the quinoxaline core significantly enhances cytotoxicity (lowering the IC50 to 29.4 μM and 18.6 μM, respectively)[7][8]. Crucially, while Cisplatin is highly potent, it exhibits severe toxicity against normal HFF cells. The quinoxaline derivatives demonstrate a superior Selectivity Index (SI), preferentially targeting rapidly dividing malignant cells while sparing healthy fibroblasts[2][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthesis step requires spectroscopic confirmation before proceeding to biological evaluation, preventing false positives caused by impurities.

Protocol A: Green Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline Derivatives

Causality of Choice: Traditional syntheses use harsh acids that can cleave the methoxy ether linkages. We utilize a Zn[(L)proline] or NH₄Cl-CH₃OH catalytic system. This provides a mild, eco-friendly environment with a low E-factor, ensuring high regioselectivity and preventing the degradation of the electron-donating methoxy groups[7][8].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected 1,2-diaminobenzene (e.g., 4-nitro-1,2-diaminobenzene) and 1.0 mmol of 4,4'-dimethoxybenzil in 10 mL of methanol.

  • Catalysis: Add 10 mol% of NH₄Cl or Zn[(L)proline] catalyst to the mixture[7][8].

  • Condensation: Stir the mixture at room temperature for 40 minutes to 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 4:1)[8].

  • Isolation: Upon completion, pour the mixture into crushed ice. Filter the resulting solid precipitate under a vacuum.

  • Self-Validation (Purification & Characterization): Recrystallize the crude product from hot ethanol. Validation Checkpoint: Before proceeding to cell assays, confirm the structure via ¹H NMR (ensure the distinct singlet for the methoxy protons at ~3.83 ppm is present) and FT-IR (confirm the C=N stretching at ~1605–1615 cm⁻¹)[1][9].

Protocol B: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Causality of Choice: While the MTT assay is common, the insoluble formazan crystals it produces require DMSO solubilization, which can introduce pipetting errors and artifactual cell death. We utilize the Cell Counting Kit-8 (CCK-8) assay. Its WST-8 reagent is reduced by cellular dehydrogenases into a highly water-soluble orange dye, allowing for continuous, non-toxic monitoring of cell viability[3].

  • Cell Seeding: Seed A549 and HeLa cells in 96-well plates at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[3][7].

  • Compound Treatment: Prepare serial dilutions of the validated quinoxaline derivatives (e.g., 5, 10, 20, 40, 80 μM) in a medium containing a maximum of 0.1% DMSO to prevent solvent toxicity. Treat the cells for 48 hours[3].

  • CCK-8 Incubation: Add 10 μL of CCK-8 solution to each well. Incubate for an additional 2 hours in the dark.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

  • Self-Validation (Data Integrity): Include a blank well (medium + CCK-8, no cells) to subtract background noise, and a positive control (Cisplatin) to validate the sensitivity of the cell batch. Calculate the IC50 using non-linear regression analysis.

Workflow Syn Catalytic Synthesis (Zn[(L)proline]) Pur Recrystallization & Validation (NMR/IR) Syn->Pur Cell Cell Culture (A549, HeLa, HFF) Pur->Cell Treat Compound Treatment (Dose-Dependent) Cell->Treat Assay CCK-8 Assay (Dehydrogenase Activity) Treat->Assay Data IC50 Calculation & SAR Analysis Assay->Data

Self-validating experimental workflow for quinoxaline synthesis and cytotoxicity screening.

Conclusion & Future Perspectives

The comparative data definitively shows that while the base 2,3-bis(4-methoxyphenyl)quinoxaline scaffold possesses baseline cytotoxicity, strategic functionalization at the C6 position with electron-withdrawing groups drastically improves its antineoplastic profile[7][8]. By targeting mitochondrial integrity and tubulin dynamics, these derivatives offer a highly selective alternative to broad-spectrum, high-toxicity agents like Cisplatin[2][4]. Future drug development should focus on encapsulating these highly lipophilic derivatives into nanoparticle delivery systems to further enhance their bioavailability in vivo.

References

  • Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids.
  • Synthesis of 2,3-disubstituted quinoxalines LSPN329 and LSPN331.
  • NH4Cl-CH3OH: an Efficient, Acid- and Metal-Free Catalyst System for the Synthesis of Quinoxalines.
  • Zn[(L)proline]: A powerful catalyst for the very fast synthesis of quinoxaline derivatives at room temperature.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
  • Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline deriv

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-bis(4-methoxyphenyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmacologicall...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, antiviral, and antibacterial properties, have established them as a focal point in medicinal chemistry and drug development. Accurate structural elucidation of these compounds is paramount for understanding structure-activity relationships and ensuring their purity and identity. Mass spectrometry is a cornerstone analytical technique for determining molecular weight and gleaning structural information through fragmentation patterns.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-bis(4-methoxyphenyl)quinoxaline. As a direct comparison, we will examine the experimentally observed fragmentation of its structural analog, 2,3-diphenylquinoxaline. This comparative approach, grounded in established fragmentation mechanisms, offers valuable insights for the structural characterization of this important class of molecules.

Predicted Fragmentation Pathway of 2,3-bis(4-methoxyphenyl)quinoxaline

The fragmentation of 2,3-bis(4-methoxyphenyl)quinoxaline under electron ionization is anticipated to be driven by the stability of the aromatic quinoxaline core and the nature of the methoxyphenyl substituents. The molecular ion (M+) is expected to be prominent due to the stability of the aromatic system.[1] Subsequent fragmentation will likely proceed through several key pathways:

  • Loss of a Methyl Radical: A primary and highly favorable fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable oxonium ion. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

  • Loss of Formaldehyde: Subsequent to or concurrent with other fragmentations, the loss of a neutral formaldehyde molecule (CH₂O) from a methoxy group can occur.

  • Loss of a Methoxy Radical: Cleavage of the C-O bond in the methoxy substituent can lead to the loss of a methoxy radical (•OCH₃).

  • Cleavage of the Phenyl Group: Fragmentation can involve the loss of a 4-methoxyphenyl radical.

  • Ring Contractions and Neutral Losses: The quinoxaline ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like hydrogen cyanide (HCN).[2]

The following diagram illustrates the predicted fragmentation cascade for 2,3-bis(4-methoxyphenyl)quinoxaline.

fragmentation_pathway M [C22H18N2O2]+• m/z = 342 F1 [M - CH3]+ m/z = 327 M->F1 - •CH3 F2 [M - OCH3]+ m/z = 311 M->F2 - •OCH3 F3 [M - C7H7O]+ m/z = 235 M->F3 - •C7H7O F4 [F1 - CO]+ m/z = 299 F1->F4 - CO F5 [F3 - HCN]+ m/z = 208 F3->F5 - HCN

Caption: Predicted EI fragmentation pathway of 2,3-bis(4-methoxyphenyl)quinoxaline.

Comparative Analysis: 2,3-diphenylquinoxaline

To provide a robust comparative framework, we will examine the known fragmentation pattern of 2,3-diphenylquinoxaline. This analog, lacking the methoxy substituents, allows for a clear understanding of the fragmentation of the core 2,3-diphenylquinoxaline structure. The experimental data reveals several key fragments that are instrumental in its identification.[2][3]

The fragmentation of 2,3-diphenylquinoxaline is characterized by the following observed losses:

  • Loss of a Hydrogen Radical: A minor loss of a hydrogen atom to form the [M-H]⁺ ion.

  • Loss of a Phenyl Radical: A significant fragmentation pathway is the cleavage of a phenyl group, resulting in a prominent ion.

  • Loss of Benzonitrile: A rearrangement followed by the loss of a benzonitrile molecule (C₆H₅CN) is a characteristic fragmentation of the diphenyl-substituted quinoxaline core.

  • Benzonitrile Cation: The formation of the benzonitrile cation itself is also observed.

Data Summary: A Head-to-Head Comparison

The following table provides a direct comparison of the predicted fragmentation for 2,3-bis(4-methoxyphenyl)quinoxaline and the observed fragmentation for 2,3-diphenylquinoxaline.

Compound Molecular Ion (M+) [m/z] Key Predicted/Observed Fragments [m/z] and Interpretation
2,3-bis(4-methoxyphenyl)quinoxaline 342 (Predicted)Predicted Fragments: - 327: [M - CH₃]⁺, Loss of a methyl radical from a methoxy group. - 311: [M - OCH₃]⁺, Loss of a methoxy radical. - 299: [M - CH₃ - CO]⁺, Subsequent loss of carbon monoxide. - 235: [M - C₇H₇O]⁺, Loss of a 4-methoxyphenyl radical. - 208: [M - C₇H₇O - HCN]⁺, Subsequent loss of hydrogen cyanide from the quinoxaline ring.
2,3-diphenylquinoxaline 282 (Observed)Observed Fragments: [2][4] - 281: [M - H]⁺, Loss of a hydrogen radical. - 205: [M - C₆H₅]⁺, Loss of a phenyl radical. - 178: [M - C₆H₅CN]⁺, Loss of benzonitrile. - 102: [C₆H₅CN]⁺, Benzonitrile cation.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following is a general protocol for the analysis of quinoxaline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Dissolution: Accurately weigh and dissolve approximately 1 mg of the quinoxaline derivative in a suitable volatile organic solvent such as dichloromethane or methanol to a final concentration of about 1 mg/mL.

  • Filtration: To prevent contamination of the GC inlet, filter the sample solution through a 0.22 µm syringe filter.

Instrumentation and Conditions

experimental_workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Split/Splitless, 250°C) Column Column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) Injector->Column IonSource Ion Source (Electron Ionization, 70 eV, 230°C) Column->IonSource Oven Oven Program (e.g., 100°C hold 1 min, ramp 10°C/min to 280°C, hold 10 min) Analyzer Mass Analyzer (Quadrupole or TOF) IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition (m/z 50-500) Sample Sample Sample->Injector

Caption: General workflow for GC-MS analysis of quinoxaline derivatives.

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector is suitable.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is recommended.

  • Oven Program: A temperature ramp is necessary to ensure good chromatographic separation. A typical program would start at a lower temperature (e.g., 100°C), hold for a short period, and then ramp at a moderate rate (e.g., 10°C/min) to a final temperature sufficient to elute the compound (e.g., 280°C).

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is appropriate.

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV should be used to induce fragmentation.[5]

  • Mass Range: A scan range of m/z 50-500 is generally sufficient to cover the molecular ion and expected fragments.

Data Analysis
  • Acquire the total ion chromatogram (TIC) to assess the purity of the sample and determine the retention time of the analyte.

  • Extract the mass spectrum corresponding to the chromatographic peak of the quinoxaline derivative.

  • Identify the molecular ion peak and analyze the fragmentation pattern.

  • Compare the observed fragmentation pattern with the predicted pattern and with data from structural analogs or spectral libraries.

Conclusion

The predictable fragmentation patterns of quinoxaline derivatives under electron ionization mass spectrometry provide a powerful tool for their structural elucidation. By understanding the fundamental fragmentation mechanisms of the quinoxaline core and the influence of various substituents, researchers can confidently identify and characterize these important molecules. The comparative analysis with 2,3-diphenylquinoxaline highlights the diagnostic value of specific fragment ions. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this class of compounds, aiding in the advancement of drug discovery and development efforts.

References

  • Tse, Y.-H., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data. [Link]

  • Scribd. (n.d.). Synthesis of 2,3-Diphenylquinoxaline. [Link]

  • National Institute of Standards and Technology. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

  • ResearchGate. (2025). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • Wiley Online Library. (2025). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. [Link]

  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

  • PMC. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • R Discovery. (2013). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 2,3-Diphenylquinoxaline. [Link]

  • Justice.gov. (n.d.). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. [Link]

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  • ACS Publications. (2001). Structural Characterization of Quinoxaline Homopolymers and Quinoxaline/Ether Sulfone Copolymers by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

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Validation

A Comparative Guide to Quinoxaline Derivatives in OLEDs: Spotlight on 2,3-bis(4-methoxyphenyl)quinoxaline

In the rapidly evolving landscape of organic electronics, the design and synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs) remain a critical focus for researchers and industry professionals. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of organic electronics, the design and synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs) remain a critical focus for researchers and industry professionals. Among the myriad of heterocyclic compounds, quinoxaline derivatives have emerged as a versatile and promising class of materials, primarily utilized as electron transport layers (ETLs), hole-blocking layers (HBLs), and even as emissive components.[1][2][3][4] Their inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make them ideal candidates for enhancing the efficiency, and longevity of OLED devices.

This guide provides an in-depth technical comparison of 2,3-bis(4-methoxyphenyl)quinoxaline and its derivatives against other notable quinoxaline-based materials for OLED applications. We will delve into the synthetic methodologies, photophysical and electrochemical properties, and critically evaluate their performance in fabricated devices, supported by experimental data from peer-reviewed literature.

The Central Role of Quinoxaline Derivatives in OLEDs

The performance of an OLED is intricately linked to the balanced injection and transport of charge carriers (holes and electrons) and their subsequent recombination within the emissive layer (EML). Quinoxaline derivatives, with their electron-deficient pyrazine ring fused to a benzene ring, exhibit excellent electron-accepting and transporting capabilities.[5][6] This makes them highly effective as ETL and HBL materials, preventing holes from leaking into the ETL and ensuring that recombination occurs predominantly within the EML, thereby maximizing device efficiency.

Furthermore, the modular nature of the quinoxaline scaffold allows for extensive chemical modifications. By introducing various substituent groups at the 2, 3, 6, and 7 positions, researchers can finely tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge carrier mobility and morphological stability. This tunability is crucial for optimizing the energy level alignment between different layers of the OLED stack, which is a key determinant of device performance.

In Focus: 2,3-bis(4-methoxyphenyl)quinoxaline

The subject of our focus, 2,3-bis(4-methoxyphenyl)quinoxaline, features a central quinoxaline core with two methoxy-substituted phenyl rings at the 2 and 3 positions. The electron-donating methoxy groups (-OCH3) can significantly influence the electronic properties of the molecule, impacting its performance in an OLED device.

A notable study by Lee et al. investigated a derivative of this compound, (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1), for use as an ETL in solution-processed OLEDs.[1][7] Their findings demonstrated that the incorporation of the methoxy groups led to a desirable modification of the material's dipole moment, which in turn improved the energy level matching at the EML/ETL interface and enhanced electron injection.[1][7]

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the performance of OLEDs utilizing 2,3-bis(4-methoxyphenyl)quinoxaline derivative (MQxTPPO1) as the ETL, alongside other quinoxaline derivatives in similar device architectures.

ETL MaterialDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Luminous Efficiency (cd/A)Emission ColorReference
MQxTPPO1 ITO/PEDOT:PSS/Super Yellow (SY)/ETL/Al6.12 10,030 17.98 Yellow[1][7]
QxTPPO1ITO/PEDOT:PSS/SY/ETL/Al5.656,21116.69Yellow[7]
FQxTPPO1ITO/PEDOT:PSS/SY/ETL/Al2.943,7238.76Yellow[7]
DPTTQITO/PEDOT:PSS/EML/ETL/LiF/AlN/AN/AN/AN/A[8]
HTPQITO/PEDOT:PSS/EML/ETL/LiF/AlN/AN/AN/AN/A[8]

Note: N/A indicates that the material was synthesized and characterized but specific OLED performance data as an ETL was not provided in the cited literature. The device structure for DPTTQ and HTPQ is generalized based on typical OLED architectures.

The data clearly indicates that the methoxy-functionalized derivative, MQxTPPO1 , outperforms its unsubstituted (QxTPPO1) and fluorine-substituted (FQxTPPO1) counterparts in terms of external quantum efficiency, maximum luminance, and luminous efficiency.[7] This superior performance is attributed to the enhanced electron injection and transport resulting from the favorable dipole moment induced by the methoxy groups.[1][7]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the target compound and the fabrication of a representative OLED device.

Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline

The synthesis of 2,3-disubstituted quinoxalines is typically achieved through the condensation reaction of a 1,2-dicarbonyl compound with an o-phenylenediamine derivative.[9][10] This method is widely adopted due to its simplicity, high yields, and broad substrate scope.

Rationale: The reaction proceeds via a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-diketone, followed by a cyclization and dehydration sequence to form the stable aromatic quinoxaline ring. The choice of solvent and catalyst can influence the reaction rate and yield.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (20 mL).

  • Reaction Initiation: Add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain pure 2,3-bis(4-methoxyphenyl)quinoxaline as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Solution-Processed OLED

The following protocol outlines the fabrication of a multilayer OLED using solution-based spin-coating techniques for the organic layers, a common and cost-effective method for device prototyping.[7][11][12]

Step-by-Step Protocol:

  • Substrate Cleaning:

    • Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the cleaned substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[5]

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material (e.g., a host-dopant system) in a suitable organic solvent (e.g., chloroform or toluene).

    • Spin-coat the EML solution on top of the HIL at 2000-3000 rpm for 60 seconds inside the glovebox.

    • Anneal the substrate at an appropriate temperature (typically 60-80°C) to remove the solvent.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of the quinoxaline derivative (e.g., MQxTPPO1) in a solvent that does not dissolve the underlying EML (an orthogonal solvent like an alcohol).

    • Spin-coat the ETL solution onto the EML.

    • Anneal the device to remove the ETL solvent.

  • Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF) (0.5-1 nm), followed by a thicker layer of a low work function metal, typically aluminum (Al) (100 nm), to form the cathode.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Visualization of Molecular Structures and Device Architecture

To better understand the materials and their integration into a device, the following diagrams, generated using Graphviz, illustrate the molecular structures of the compared quinoxaline derivatives and a typical OLED architecture.

Molecular Structures of Quinoxaline Derivatives cluster_MQxTPPO1 MQxTPPO1 cluster_QxTPPO1 QxTPPO1 cluster_FQxTPPO1 FQxTPPO1 MQxTPPO1 2,3-bis(4-methoxyphenyl)quinoxaline derivative QxTPPO1 2,3-diphenylquinoxaline derivative FQxTPPO1 2,3-bis(4-fluorophenyl)quinoxaline derivative Typical Solution-Processed OLED Architecture Substrate Glass Substrate Anode ITO (Anode) Substrate->Anode HIL PEDOT:PSS (HIL) Anode->HIL EML Emissive Layer HIL->EML ETL Quinoxaline Derivative (ETL) EML->ETL Cathode LiF/Al (Cathode) ETL->Cathode

Caption: Layered structure of a typical solution-processed OLED.

Conclusion and Future Outlook

The comparative analysis presented in this guide underscores the significant potential of 2,3-bis(4-methoxyphenyl)quinoxaline and its derivatives as high-performance electron transport materials in OLEDs. The strategic incorporation of electron-donating methoxy groups has been shown to be an effective approach for fine-tuning the electronic properties of the quinoxaline core, leading to enhanced device efficiency.

While the focus has been on their application as ETLs, the versatility of the quinoxaline scaffold opens up avenues for their exploration as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, or even as primary emitters themselves. [13][14]Future research should focus on further molecular engineering to improve charge mobility, thermal stability, and solubility for solution processing, which are critical for the commercial viability of these materials in next-generation displays and lighting.

References

  • Hanqi Sun. (n.d.). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology. [Link]

  • Lee, S. W., Fan, X., Whang, D. R., Jang, J. W., Choi, H., Chang, D. W., & Lee, B. R. (2023). Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes. Journal of Information Display, 24(3), 231-239. [Link]

  • Lee, S. W., Fan, X., Whang, D. R., Jang, J. W., Choi, H., Chang, D. W., & Lee, B. R. (2023). Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes. Journal of Information Display, 1-9. [Link]

  • Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712. [Link]

  • Li, Z., Zhang, D., Xie, Y., Tang, B. Z., & Li, Z. (2020). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 8(33), 11438-11443. [Link]

  • OLED-Info. (2025, July 26). Researchers suggest a new four-step process to pattern solution-processable OLED emitter layers without UV radiation or etching. [Link]

  • Das, S., & B, S. (2019). Room-Temperature Columnar Liquid Crystalline Materials Based on Pyrazino [2, 3-g] quinoxaline for Bright Green Organic Light-Emitting Diodes. The Journal of Organic Chemistry, 84(18), 11655-11663. [Link]

  • HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. [Link]

  • Sinar, D. A., & Yap, C. C. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Advanced Research in Applied Sciences and Engineering Technology, 33(1), 1-13. [Link]

  • Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712. [Link]

  • Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712. [Link]

  • Das, S., Hoffmann, F., & G, S. B. (2024). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Materials Chemistry Frontiers, 8(2), 481-489. [Link]

  • Martins, R., Pereira, L., & Franco, R. (2026). Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. Applied Sciences, 16(3), 1109. [Link]

  • Song, X., Zhao, W., Sun, Q., Zhang, L., Wu, Y., & Wang, Y. (2017). Photoluminescence and electroluminescence of deep red iridium (III) complexes with 2, 3-diphenylquinoxaline derivatives and 1, 3, 4-oxadiazole derivatives ligands. RSC Advances, 7(58), 36587-36595. [Link]

  • Das, S., & B, S. (2019). Room-Temperature Columnar Liquid Crystalline Materials Based on Pyrazino[2,3-g]quinoxaline for Bright Green Organic Light-Emitting Diodes. Figshare. [Link]

  • Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712. [Link]

  • Gupta, A. K., Cordes, D. B., De, J., Slawin, A. M. Z., Warriner, S., Samuel, I. D. W., & Zysman-Colman, E. (2025). Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. Journal of Materials Chemistry C. [Link]

  • Chen, C. H., & Shi, J. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Coordination Chemistry Reviews, 248(5-6), 529-556. [Link]

  • Ono, K., Okazaki, Y., Ohkita, M., Saito, K., & Yamashita, Y. (2002). Synthesis and Properties of Pyrazino-[2,3-g]quinoxaline Derivatives: Blue and Green Fluorescent Materials with Electron Affinity. Chemistry Letters, 31(10), 1032-1033. [Link]

  • Chen, C. H., & Shi, J. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Coordination Chemistry Reviews, 248(5-6), 529-556. [Link]

  • Li, Z., Zhang, D., Xie, Y., Tang, B. Z., & Li, Z. (2020). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 8(33), 11438-11443. [Link]

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  • Kim, M., Kim, J., Lee, S., Kim, J., & Kim, Y. (2023). A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. Polymers, 15(22), 4410. [Link]

  • Fernandes, P., & de Fatima, A. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(8), 1-22. [Link]

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  • Wang, Y., Yuan, Y., & Ma, D. (2025). Effects of inserted LiF thin film between EML and ETL on OLEDs performance. Journal of Physics D: Applied Physics, 48(32), 325102. [Link]

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  • Andersson, M. R., & Inganäs, O. (2024). Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition. Materials, 17(24), 6031. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2,3-Bis(4-methoxyphenyl)quinoxaline

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2,3-Bis(4-methoxyphenyl)quinoxaline. The following protocols are des...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2,3-Bis(4-methoxyphenyl)quinoxaline. The following protocols are designed to establish a self-validating system of safety, ensuring minimal risk and a secure laboratory environment. The toxicological properties of 2,3-Bis(4-methoxyphenyl)quinoxaline have not been fully elucidated; therefore, a conservative approach to handling is imperative. The guidance provided is based on the known hazards of the parent quinoxaline structure and related derivatives, which indicate potential for skin, eye, and respiratory irritation, as well as harm if swallowed.[1][2]

Core Safety Directives: Understanding the Risks

Quinoxaline and its derivatives are aromatic heterocyclic compounds that warrant careful handling. While specific data for 2,3-Bis(4-methoxyphenyl)quinoxaline is limited, the parent compound, quinoxaline, is known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1] It is also suspected of causing cancer.[1] Given these potential hazards, all handling of 2,3-Bis(4-methoxyphenyl)quinoxaline should be conducted with the assumption of similar or greater risk.

The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.[2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is the first and most critical line of defense against potential exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and correct use of PPE are fundamental to safe laboratory practice. The following table summarizes the required PPE for handling 2,3-Bis(4-methoxyphenyl)quinoxaline.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[4]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 or equivalent national standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][4]
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[4]
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[1][4]

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan is crucial for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Designate a specific area within the laboratory for handling 2,3-Bis(4-methoxyphenyl)quinoxaline.

  • Ensure all necessary equipment, such as spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the chemical fume hood.[4]

  • An emergency eyewash station and safety shower must be accessible and recently tested.[4]

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within a chemical fume hood to contain any dust particles.[4]

  • Use a micro-spatula to handle the solid and avoid creating dust.[4]

  • When preparing a solution, add the solid to the solvent slowly to prevent splashing.[4]

3. During Reaction:

  • Keep all reaction vessels clearly labeled and sealed when not in use.[4]

  • Continuously monitor the reaction for any unexpected changes.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • Remove and dispose of contaminated PPE in the designated waste container.[4]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Below is a workflow diagram illustrating the key procedural steps for safe handling.

cluster_handling Handling Workflow prep Preparation & Engineering Controls (Fume Hood) weigh Weighing & Transferring (Contain Dust) prep->weigh react Reaction Monitoring (Sealed Vessels) weigh->react decon Decontamination & PPE Disposal react->decon wash Hand Washing decon->wash cluster_disposal Waste Disposal Workflow start Waste Generated solid Solid Waste (Gloves, Paper, etc.) start->solid liquid Liquid Waste (Solutions, Solvents) start->liquid sharps Sharps (Needles, etc.) start->sharps solid_container Labeled 'Organic Solid Waste' Container solid->solid_container liquid_container Labeled 'Organic Liquid Waste' Container liquid->liquid_container sharps_container Designated Sharps Container sharps->sharps_container ehs Dispose via EHS Office solid_container->ehs liquid_container->ehs sharps_container->ehs

Caption: Waste disposal workflow for 2,3-Bis(4-methoxyphenyl)quinoxaline.

Accidental Release (Spill) Protocol

In the event of a spill, follow these steps to contain and clean the material safely:

  • Evacuate Personnel: Evacuate non-essential personnel from the immediate area. [5]2. Ensure Ventilation: Provide adequate ventilation to the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. [5]4. Clean-up: Avoid the formation of dust during clean-up. [1][5]Carefully sweep or shovel the spilled material. [5]Collect the material and place it into a suitable, closed, and properly labeled container for disposal. [5] By adhering to these protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
  • BenchChem. (2025). Proper Disposal Procedures for 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
  • Apollo Scientific. (2023, August 2).
  • ECHEMI. (n.d.).
  • NextSDS. (n.d.). 2,3-bis(4-methoxyphenyl)
  • NextSDS. (n.d.). 2-(4-METHOXY-PHENYL)
  • ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet. ABX advanced biochemical compounds.
  • TCI Chemicals. (2025, March 13).
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  • Thermo Fisher Scientific. (2009, July 22).
  • US EPA. (2023, November 1). Quinoxaline, 2,3-bis(4-methoxyphenyl)- - Substance Details - SRS. US EPA.
  • ChemicalBook. (2026, January 13). 2,3-bis(4-methoxyphenyl)quinoxaline | 7248-16-0. ChemicalBook.
  • NextSDS. (n.d.). 2,3-BIS(4-METHOXYPHENYL)
  • gsrs. (n.d.). 2,3-DI(4-METHOXYPHENYL)QUINOXALINE. gsrs.
  • PubChemLite. (n.d.). 2,3-bis(4-methoxyphenyl)quinoxaline (C22H18N2O2). PubChemLite.
  • Google Patents. (n.d.). DE50114194D1 - Chinoxaline derivatives, preparations containing them and use as UV filters.
  • Fisher Scientific. (n.d.).
  • Tokyo Chemical Industry. (2025, February 5).
  • MilliporeSigma. (n.d.). 2,3-BIS(4-METHOXYPHENYL)QUINOXALINE AldrichCPR. MilliporeSigma.
  • PMC. (n.d.). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). PMC.
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  • EFSA Panel on Food Contact Materials (FCM). (2026, March 6). Safety assessment of the substance (2E,2′E)‐2,4,8,10‐tetraoxaspiro[5.5]undecane‐3,9‐diylbis(2‐methylpropane‐2,1‐diyl) bis(2‐cyano‐3‐(3,4‐dimethoxyphenyl)

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis(4-methoxyphenyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3-Bis(4-methoxyphenyl)quinoxaline
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